molecular formula C6H15NO B3051524 4-methoxy-N-methylbutan-1-amine CAS No. 34317-40-3

4-methoxy-N-methylbutan-1-amine

Cat. No.: B3051524
CAS No.: 34317-40-3
M. Wt: 117.19 g/mol
InChI Key: MNJUYFSNXVZTKS-UHFFFAOYSA-N
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Description

4-methoxy-N-methylbutan-1-amine is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-N-methylbutan-1-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176895. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methoxy-N-methylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-methylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-7-5-3-4-6-8-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJUYFSNXVZTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306475
Record name 4-methoxy-N-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34317-40-3
Record name NSC176895
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of Methoxy-Substituted Secondary Aliphatic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Landscape

In modern medicinal chemistry, the secondary aliphatic amine is a ubiquitous pharmacophore, serving as a critical hydrogen bond donor/acceptor and a solubility handle. However, unsubstituted aliphatic amines often carry liabilities: excessive basicity (leading to hERG channel inhibition and poor permeability), high metabolic clearance, or suboptimal vector alignment.

The introduction of a methoxy group (-OCH₃) onto the aliphatic scaffold—specifically in a vicinal (1,2) or geminal relationship to the amine—is a high-impact tactic. Unlike a simple methyl group, the methoxy substituent acts as a "polar scout," modulating physicochemical properties through the inductive effect and stereoelectronic interactions without incurring the steep lipophilicity penalty of larger polar groups.

Decision Matrix: When to Deploy Methoxy-Amines

The following logic flow illustrates the decision process for incorporating methoxy-substituted amine building blocks into a lead series.

MethoxyDecisionMatrix Start Lead Compound Optimization (Secondary Amine Scaffold) Check_pKa Is pKa > 9.5? (Permeability/hERG Risk) Start->Check_pKa Check_LogD Is LogD > 3.0? (Metabolic/Solubility Risk) Check_pKa->Check_LogD No Action_Inductive Deploy u03b2-Methoxy (Inductive pKa suppression) Check_pKa->Action_Inductive Yes Check_Conf Is Target Binding Stereospecific? Check_LogD->Check_Conf No Action_Polar Deploy Methoxy (Polar Surface Area +) Check_LogD->Action_Polar Yes Action_Gauche Deploy 1,2-Methoxy (Gauche Effect Locking) Check_Conf->Action_Gauche Yes

Figure 1: Strategic decision tree for incorporating methoxy substituents to solve specific ADME-Tox liabilities.

Physicochemical Impact: The "Methoxy Effect"[1]

pKa Modulation via Inductive Withdrawal

The oxygen atom of the methoxy group exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. When placed at the


-position (2-methoxyethylamine derivatives), this effect significantly lowers the pKa of the secondary amine.
  • Mechanism: The polarized C-O bond pulls electron density away from the nitrogen lone pair, stabilizing the neutral amine over the protonated ammonium species.

  • Impact: A typical secondary amine (pKa ~10-11) can drop to pKa ~8.5-9.5 with a

    
    -methoxy group. This increases the fraction of neutral molecule available for passive diffusion at physiological pH (7.4).
    
The Gauche Effect and Conformational Locking

Unlike steric bulk which typically enforces anti conformations, 1,2-disubstituted fragments containing electronegative atoms (O and N) often prefer the gauche conformation (dihedral angle ~60°).[1]

  • Theory: This is driven by hyperconjugation, where electron density from the

    
     bonding orbital donates into the low-lying 
    
    
    
    antibonding orbital.[1][2]
  • Application: In 3-methoxypiperidines or acyclic 2-methoxyethylamines, this effect "locks" the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to the protein target.

Data Summary: Substituent Effects

Table 1: Comparative Physicochemical Properties

PropertyUnsubstituted Amine (R-NH-Et)Methoxy-Substituted (R-NH-CH₂CH₂OMe)Impact
pKa ~10.7~9.2Improved Permeability (Less ionized at pH 7.4)
LogD Baseline-0.4 to -0.8 (

)
Improved Solubility (Lower lipophilicity)
Conformation Flexible / Anti-preferredGauche-preferredPre-organization (Entropic gain)
Metabolic Risk N-dealkylationO-demethylationRisk Shift (Monitor O-dealkylation)

Synthetic Methodologies

While simple alkylation is possible, it is prone to over-alkylation. The most robust method for generating secondary aliphatic amines with methoxy handles—especially sterically hindered ones—is Titanium(IV)-Mediated Reductive Amination .

Why Titanium(IV) Isopropoxide?

Standard reductive amination (using acetic acid/STAB) often fails with electron-deficient amines or sterically crowded ketones.


 acts as a Lewis acid and a water scavenger, driving the equilibrium toward the imine/hemiaminal species before the reducing agent is introduced.
Protocol: Ti(IV)-Mediated Reductive Amination

Objective: Synthesis of N-alkyl-3-methoxypiperidine from 3-methoxypiperidine and a ketone partner.

Reagents:

  • Amine: 3-methoxypiperidine hydrochloride (1.0 equiv)

  • Ketone: Target cyclohexanone derivative (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 equiv)
    
  • Reducing Agent: Sodium borohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ) (2.0 equiv)
  • Solvent: Anhydrous THF or Ethanol.

Step-by-Step Methodology:

  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the ketone and amine in anhydrous THF.

    • Add

      
       dropwise at room temperature.
      
    • Note: The solution may turn slightly yellow/orange. Stir for 6–12 hours. The

      
       scavenges the water produced, pushing the equilibrium to the imine/titanium-complex.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add the reducing agent (

      
      ) in portions. (If using STAB, this can often be done at RT, but 
      
      
      
      is preferred for Ti-complexes to ensure complete reduction).
    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (The "Titanium Crash"):

    • Crucial Step: Quench by adding 1N NaOH or aqueous Rochelle's salt (potassium sodium tartrate).

    • Stir vigorously until the white titanium salts precipitate and the organic layer becomes clear. Filtration through Celite is recommended to remove the sticky titanium byproducts.

  • Purification:

    • Extract with EtOAc, dry over

      
      , and purify via silica gel chromatography (typically DCM/MeOH/NH₃ systems).
      
Mechanism Visualization

The following diagram details the titanium-mediated pathway, highlighting the intermediate species that prevents over-alkylation.

TiReductiveAmination Reactants Ketone + 2° Amine Ti_Complex Hemiaminal-Ti Complex Reactants->Ti_Complex Ti(OiPr)4 Lewis Acid Imine_Ion Iminium Ion (Activated) Ti_Complex->Imine_Ion -Ti(OH)(OiPr)3 Reduction Hydride Transfer (NaBH4) Imine_Ion->Reduction Product Tertiary Amine Product Reduction->Product

Figure 2: Mechanism of Titanium(IV) isopropoxide mediated reductive amination.

Structural Alerts & Metabolic Stability

While methoxy groups improve physicochemical properties, they introduce a metabolic "soft spot": O-dealkylation .

  • Metabolic Pathway: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) can oxidize the methoxy carbon, leading to a hemiacetal intermediate which collapses to release formaldehyde and the free alcohol (phenol or alkanol).

  • Mitigation Strategy:

    • Deuteration: Replacing the -OCH₃ with -OCD₃ can slow down the C-H bond abstraction step (Kinetic Isotope Effect).

    • Steric Shielding: Placing the methoxy group adjacent to a quaternary center or a gem-dimethyl group hinders enzymatic access.

References

  • Physicochemical Properties of Methoxy Groups Title: The Methoxy Group: A Structural and Functional Analysis for Drug Discovery Source: BenchChem / Vertex AI Search Results
  • The Gauche Effect in Medicinal Chemistry

    • Title: The Gauche Effect in XCH2CH2X Revisited: Hyperconjugation vs. Pauli Repulsion[3]

    • Source: N
    • URL:[Link]

  • Titanium-Mediated Reductive Amin

    • Title: Reductive Amination with Titanium(IV) Isopropoxide[4][5][6]

    • Source: Designer-Drug / Synlett
    • URL:[Link]

  • pKa Modul

    • Title: Why pKas M
    • Source: Drug Hunter[7]

    • URL:[Link]

  • Metabolic Stability of Ether Linkers

    • Title: Chemical and enzymatic stability of amino acid prodrugs containing methoxy linkers[8][9]

    • Source: PubMed
    • URL:[Link]

Sources

difference between 4-methoxybutan-1-amine and N-methyl derivative

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: 4-Methoxybutan-1-amine vs. N-Methyl-4-methoxybutan-1-amine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This technical guide provides a rigorous comparative analysis of 4-methoxybutan-1-amine (Primary) and its N-methyl derivative (Secondary). While structurally similar, the introduction of a single methyl group on the nitrogen atom fundamentally alters their physicochemical properties, synthetic accessibility, and pharmacological profiles. This guide moves beyond basic characterization to explore their roles as versatile linkers in drug discovery, highlighting the "Magic Methyl" effect on lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability.

Part 1: Structural & Physicochemical Characterization

The transition from a primary to a secondary amine involves a trade-off between hydrogen bond donation capacity and lipophilicity. This section quantifies those differences.

Physicochemical Comparison Table
Property4-Methoxybutan-1-amineN-Methyl-4-methoxybutan-1-amineImpact of Methylation
Structure


Steric bulk increase at N-terminus
CAS Number 34039-36-6Derivative (Custom)N/A
Mol. Weight 103.16 g/mol 117.19 g/mol +14.03 Da
H-Bond Donors 21Reduced polarity; increased permeability
H-Bond Acceptors 22Unchanged
cLogP (Approx) -0.1+0.2 to +0.4Increased lipophilicity (better BBB penetration)
Basic pKa ~10.6~10.7Negligible change in basicity
Boiling Point ~140°C (Predicted)~130-135°C (Predicted)Lowered due to reduced intermolecular H-bonding

Expert Insight: The loss of one hydrogen bond donor (HBD) upon methylation is the critical factor for medicinal chemists. While the


 remains relatively constant, the reduction in desolvation energy required to enter a lipid membrane often results in disproportionately higher permeability for the N-methyl variant.

Part 2: Synthetic Architectures

Synthesizing these amines requires distinct strategies to avoid over-alkylation (for the secondary amine) or to ensure complete reduction (for the primary amine).

Synthetic Pathways Diagram

The following flowchart illustrates the divergent pathways to access both targets from a common precursor, 4-methoxybutyraldehyde or 4-methoxybutyronitrile .

SynthesisPathways Start1 4-Methoxybutyronitrile (CAS: 10456-07-2) Primary 4-Methoxybutan-1-amine (Primary Amine) Start1->Primary LiAlH4 or H2/Raney Ni (Nitrile Reduction) Start2 4-Methoxybutyraldehyde Imine Imine Intermediate Start2->Imine + NH3 Iminium Iminium Ion Start2->Iminium + MeNH2 Secondary N-Methyl-4-methoxybutan-1-amine (Secondary Amine) Primary->Secondary 1. Boc-protection 2. MeI / NaH 3. TFA Deprotection Imine->Primary H2/Pd-C (Reductive Amination) Iminium->Secondary NaBH(OAc)3 or NaBH3CN (Reductive Amination)

Caption: Divergent synthetic routes. Direct nitrile reduction yields the primary amine, while reductive amination of the aldehyde allows selective access to either amine.

Protocol 1: Synthesis of 4-Methoxybutan-1-amine (Primary)
  • Precursor: 4-Methoxybutyronitrile.

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) in THF.
    
  • Methodology:

    • Suspend LiAlH

      
       (1.5 eq) in anhydrous THF at 0°C.
      
    • Add 4-methoxybutyronitrile dropwise to control exotherm.

    • Reflux for 4 hours to ensure complete reduction of the triple bond.

    • Critical Step: Quench using the Fieser method (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O) to produce a granular precipitate that filters easily, avoiding the "aluminum jelly" trap.
Protocol 2: Synthesis of N-Methyl-4-methoxybutan-1-amine (Secondary)
  • Precursor: 4-Methoxybutyraldehyde (generated via Swern oxidation of 4-methoxybutanol).

  • Reagents: Methylamine (2M in THF), Sodium Triacetoxyborohydride (STAB).

  • Methodology:

    • Dissolve aldehyde in DCE (Dichloroethane).

    • Add Methylamine (1.1 eq) and stir for 30 mins to form the iminium species.

    • Add STAB (1.5 eq) in one portion.

    • Why STAB? Unlike NaBH

      
      , STAB is mild and will not reduce the aldehyde before it reacts with the amine, preventing alcohol by-product formation.
      

Part 3: Reactivity & Functionalization Profile

The choice between a primary and secondary amine dictates the downstream chemistry, particularly in linker design for PROTACs or antibody-drug conjugates (ADCs).

1. Nucleophilicity & Sterics
  • Primary Amine: Highly nucleophilic but unhindered. Prone to bis-alkylation if treated with alkyl halides. In amide couplings, it reacts rapidly but can suffer from side reactions if the electrophile is too reactive.

  • N-Methyl Derivative: Nucleophilicity is slightly enhanced due to the inductive effect of the methyl group (+I effect), but steric hindrance is increased. This makes it highly selective for mono-alkylation to form tertiary amines.

2. Protecting Group Strategy
  • Primary: Requires protection (e.g., Boc, Cbz, Fmoc) if other nucleophiles are present. The resulting carbamate has an acidic proton (

    
    ), allowing for further alkylation if needed.
    
  • Secondary: Upon Boc-protection, the resulting species (

    
    ) has no acidic proton . This "dead end" protection is useful to lock the nitrogen geometry and prevent accidental deprotonation/alkylation during multi-step synthesis.
    

Part 4: Medicinal Chemistry Implications

This section details why a researcher would choose the N-methyl derivative over the primary amine, focusing on the "Magic Methyl" effect.

Metabolic Stability & Clearance [1][2][3]

The metabolic fate of these two molecules differs significantly due to enzyme specificity.

Metabolism Primary Primary Amine (R-NH2) Aldehyde Aldehyde (R-CHO) Primary->Aldehyde MAO-A/B (Oxidative Deamination) Secondary N-Methyl Derivative (R-NH-Me) Secondary->Aldehyde MAO (Slower) Demethylated Primary Amine (Metabolite) Secondary->Demethylated CYP450 (N-Demethylation) Acid Carboxylic Acid (Excreted) Aldehyde->Acid ALDH

Caption: Metabolic divergence. Primary amines are rapidly degraded by MAO; N-methylation shifts metabolism to CYP450 pathways.

  • MAO Resistance: Primary aliphatic amines are prime substrates for Monoamine Oxidases (MAO), leading to rapid oxidative deamination (loss of the amine). N-methylation sterically hinders MAO access, significantly extending the half-life (

    
    ) of the pharmacophore.
    
  • Solubility vs. Permeability:

    • Primary: Higher water solubility due to 2 H-bond donors. Good for dissolving the compound, bad for crossing the BBB.

    • Secondary: The "Magic Methyl" removes one donor and masks the polar head group. This frequently results in a 10-fold increase in lipophilicity , aiding in passive diffusion across cell membranes.

Conformational Locking

In receptor binding, the N-methyl group can force the alkyl chain into a specific conformation (reducing entropic penalty upon binding) or, conversely, create a steric clash. It is a standard "scan" modification in Hit-to-Lead optimization to probe the size of the binding pocket.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 533909, 4-Methoxybutan-1-amine. Retrieved from [Link]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Secondary Amines. Retrieved from [Link]

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual grounding for "Magic Methyl" effect). Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Reductive Amination Protocols for N-Methyl-4-Methoxybutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of N-methyl-4-methoxybutylamine (N-methyl-4-methoxybutan-1-amine) via reductive amination. While conceptually simple, the synthesis of secondary acyclic amines presents specific challenges: controlling mono-alkylation versus over-alkylation (dimethylation) and handling the volatility of the final product.

This note prioritizes the Aldehyde-Amine route (4-methoxybutanal + methylamine) over the Amine-Formaldehyde route. The former offers superior selectivity for the secondary amine when using mild hydride donors, whereas the latter often leads to inseparable mixtures of secondary and tertiary amines. We provide two validated protocols: a standard Sodium Triacetoxyborohydride (STAB) method and a robust Titanium(IV) Isopropoxide method for difficult condensations.

Chemical Profile & Retrosynthetic Analysis

Target Molecule: N-methyl-4-methoxybutylamine

  • Structure:

    
    
    
  • Molecular Weight: 117.19 g/mol

  • Estimated Boiling Point: 135–145 °C (Free Base)

  • pKa: ~10.5 (Typical for secondary alkyl amines)

  • Storage: Hygroscopic; store as HCl salt or under inert atmosphere.

Retrosynthetic Logic

The choice of disconnection dictates the impurity profile.

  • Route A (Recommended): 4-Methoxybutanal + Methylamine

    • Mechanism: Formation of imine followed by reduction.[1][2][3][4]

    • Advantage: Methylamine is a primary amine. The intermediate imine (

      
      ) is sterically accessible but electronically distinct. Using a selective reducing agent (STAB) ensures the aldehyde is not reduced to alcohol, and the imine is reduced to the secondary amine. Over-alkylation is kinetically disfavored if stoichiometry is controlled.
      
  • Route B (Discouraged): 4-Methoxybutylamine + Formaldehyde

    • Disadvantage: Reductive methylation of primary amines with formaldehyde is prone to "polymerization" of the reaction; the secondary amine product is often more nucleophilic than the starting primary amine, leading to rapid dimethylation (tertiary amine formation).

Pre-requisite: Preparation of 4-Methoxybutanal

Note: 4-Methoxybutanal is unstable and prone to polymerization. It should be prepared fresh from 4-methoxy-1-butanol.

Protocol: TEMPO/Bleach Oxidation

  • Dissolve 4-methoxy-1-butanol (1.0 equiv) in

    
     (0.5 M).
    
  • Add TEMPO (0.01 equiv) and KBr (0.1 equiv).

  • Cool to 0 °C.

  • Add aqueous NaOCl (Bleach, 1.1 equiv, pH adjusted to 9.5 with

    
    ) dropwise.
    
  • Stir vigorously at 0 °C for 30 min.

  • Quench with aqueous

    
    .
    
  • Extract with DCM, dry (

    
    ), and concentrate carefully (aldehyde is volatile). Use immediately. 
    

Protocol A: The "Gold Standard" (STAB Method)

Applicability: General laboratory scale (100 mg to 10 g). High functional group tolerance.

Mechanistic Insight

Sodium triacetoxyborohydride (


 or STAB) is the reagent of choice. Unlike 

, it is less basic and does not reduce aldehydes/ketones rapidly in the absence of an amine. It selectively reduces the protonated iminium ion formed in situ.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Methoxybutanal 1.0ElectrophileFreshly prepared.
Methylamine 1.5 - 2.0NucleophileUse 2.0M solution in THF or MeOH.
STAB 1.4ReductantMoisture sensitive.
Acetic Acid 1.0CatalystPromotes iminium formation.
DCE or THF SolventMedium1,2-Dichloroethane is standard; THF is greener.
Step-by-Step Procedure
  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve 4-methoxybutanal  (1.0 equiv) in anhydrous THF (concentration ~0.2 M).
    Add Methylamine  (2.0 equiv, 2M in THF).
    Tip: If using methylamine hydrochloride salt, add 2.0 equiv of Et3N to release the free base.
    
  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Observation: The solution may warm slightly. This dwell time ensures equilibrium shifts toward the imine/hemiaminal.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.4 equiv) in 3 portions over 15 minutes. Caution: Mild gas evolution (

    
    ) possible.
    
  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS. Target: Disappearance of aldehyde; appearance of secondary amine mass (M+H = 118).

  • Quench: Quench by adding saturated aqueous

    
     until gas evolution ceases. Stir for 20 minutes to decompose boron complexes.
    

Protocol B: Titanium(IV) Mediated Method

Applicability: Stubborn substrates or when using volatile amines where equilibrium is unfavorable.

Mechanistic Insight

Titanium(IV) isopropoxide acts as a Lewis acid and a water scavenger. It drives the equilibrium toward the imine species (


) by coordinating to the hemiaminal oxygen, facilitating water elimination. This is followed by one-pot reduction with cheaper 

.
Step-by-Step Procedure
  • Complexation: Dissolve 4-methoxybutanal (1.0 equiv) and Methylamine (2.0 equiv, 2M in THF) in anhydrous THF.

  • Titanium Addition: Add

    
      (1.2 equiv) dropwise at RT.
    Observation: The solution often turns slightly yellow/hazy.
    Stir at RT for 4–6 hours (or overnight). This forms the titanium-imine complex.
    
  • Reduction: Dilute with absolute ethanol (equal volume to THF). Add

    
      (1.5 equiv) carefully (exothermic).
    Stir for 2–4 hours at RT.
    
  • Workup (Critical): Quench by adding water (approx. 2 mL per mmol Ti). A heavy white precipitate (

    
    ) will form.
    Filter through a Celite pad to remove titanium salts. Wash the pad with THF/EtOH.
    

Purification & Isolation (Crucial for Volatile Amines)

The free base of N-methyl-4-methoxybutylamine is a volatile liquid. Evaporating solvent under high vacuum will result in product loss. Isolate as the Hydrochloride salt.[5]

Workup Workflow
  • Extraction: Remove bulk organic solvents (THF/MeOH) from the reaction mixture via rotary evaporation (bath < 40 °C, > 100 mbar). Do not dry completely. Resuspend residue in DCM or Ethyl Acetate . Wash with 1N NaOH (pH > 12) to ensure the amine is in the free base form.

  • Salt Formation: Dry the organic layer over

    
    . Filter.
    Cool the organic solution to 0 °C.
    Add HCl (4M in Dioxane)  or bubble HCl gas until pH < 2.
    Result: The N-methyl-4-methoxybutylamine HCl salt  will precipitate as a white solid or form a gum.
    
  • Isolation: If Solid: Filter and wash with cold ether. If Gum: Decant solvent, triturate with ether/hexanes to solidify. Drying: Dry the salt under high vacuum (salt is non-volatile).

Visualization of Pathways[2]

Reaction Mechanism (STAB Protocol)

G Aldehyde 4-Methoxybutanal (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Methylamine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product N-methyl-4-methoxybutylamine (Secondary Amine) Iminium->Product Reduction Acid AcOH (H+) Acid->Hemiaminal Catalysis STAB STAB (H-) STAB->Iminium Hydride Transfer

Figure 1: Mechanistic pathway of reductive amination using STAB. Acid catalysis facilitates water elimination to form the iminium ion, which is the selective substrate for the hydride donor.

Workup & Isolation Logic

Workup Start Crude Reaction Mixture (THF/DCE) Quench Quench with NaHCO3 (aq) Start->Quench Extract Extract with DCM Quench->Extract PhaseSep Separate Phases Extract->PhaseSep AqLayer Aqueous Layer (Boron salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product Free Base) PhaseSep->OrgLayer Keep SaltForm Add 4M HCl in Dioxane OrgLayer->SaltForm Crucial Step Prevent Volatility Loss Precipitate Precipitate HCl Salt SaltForm->Precipitate Filter Filter & Wash (Ether) Precipitate->Filter Final Pure Product (HCl Salt) Filter->Final

Figure 2: Isolation workflow emphasizing salt formation to mitigate volatility issues.[6]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product volatility.Do not rotavap the free base to dryness. Convert to HCl salt immediately after extraction.
No Reaction Wet solvent or old STAB.STAB hydrolyzes slowly. Use fresh bottle or switch to Protocol B (Ti-mediated).
Dialkylation Excess aldehyde or high temp.Ensure Methylamine is in excess (2.0 equiv). Keep reaction at RT or 0°C.
Polymerization Aldehyde instability.Prepare 4-methoxybutanal immediately before use. Do not store.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1][4] Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2029-2034.
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Cirillo, P. F., et al. "Solid-phase synthesis of secondary amines via reductive amination." Tetrahedron Letters, vol. 38, no. 1, 1997, pp. 17-20.

Sources

using 4-methoxy-N-methylbutan-1-amine as a pharmaceutical linker

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-methoxy-N-methylbutan-1-amine (CAS 34317-40-3) in pharmaceutical development.

Executive Summary

4-methoxy-N-methylbutan-1-amine is a specialized secondary amine building block used primarily in the design of Targeted Protein Degraders (PROTACs) and Molecular Glues .[1] Unlike bifunctional linkers that connect two ligands, this molecule serves as a "Capped Linker" motif . It is critical for synthesizing negative control compounds (which bind the target but lack the E3 ligase recruiting moiety) and for physicochemical optimization (introducing a flexible, hydrophilic ether tail to modulate LogD and metabolic stability).

Part 1: Chemical Profile & Strategic Application

Molecule Characterization
  • Chemical Name: 4-methoxy-N-methylbutan-1-amine[1][2][3][4][5][6][7][8][9][10]

  • CAS Number: 34317-40-3

  • Structure:

    
    
    
  • Functional Roles:

    • Secondary Amine (

      
      ):  A nucleophilic handle for facile conjugation to drug scaffolds via amide coupling, reductive amination, or 
      
      
      
      . The N-methyl group prevents hydrogen bond donation at the linkage site, often improving membrane permeability.
    • Butyl Spacer (

      
      ):  Provides a flexible 4-carbon separation, mimicking common PROTAC linker lengths.
      
    • Methoxy Tail (

      
      ):  A terminal "cap" that improves water solubility (via the ether oxygen) without introducing a reactive handle. This mimics the electronic properties of PEG-like linkers while remaining chemically inert.
      
Strategic Application: The "Negative Control" & "Linker Scan"

In PROTAC development, validating the mechanism of action requires proving that degradation depends on the formation of a ternary complex (Target-Linker-E3).

  • The Challenge: How do you distinguish between "hook effect" (saturation) and simple inhibition?

  • The Solution (Use of 4-methoxy-N-methylbutan-1-amine): You synthesize a Negative Control .

    • PROTAC: Ligand A — Linker — Ligand B

    • Negative Control: Ligand A — Linker — Methoxy Cap

    • Protocol: By conjugating 4-methoxy-N-methylbutan-1-amine to your Target Ligand (or E3 Ligand), you create a molecule that mimics the PROTAC's physicochemical properties (solubility, size, linker flexibility) but cannot recruit the second protein . If this control compound binds the target but fails to degrade it, the PROTAC mechanism is validated.

Part 2: Experimental Protocols

Protocol A: Synthesis of Negative Control (Amide Coupling)

Objective: Conjugate 4-methoxy-N-methylbutan-1-amine to a Ligand-Carboxylic Acid.

Materials:

  • Ligand-COOH (1.0 equiv)

  • 4-methoxy-N-methylbutan-1-amine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve Ligand-COOH (0.1 mmol) in anhydrous DMF (1.0 mL) under

    
     atmosphere. Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir at Room Temperature (RT) for 5–10 minutes to activate the acid.
    
  • Coupling: Add 4-methoxy-N-methylbutan-1-amine (0.12 mmol) dropwise to the mixture.

    • Note: The secondary amine is less reactive than a primary amine; ensure the activation time is sufficient.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (

    
     of Ligand) and appearance of product (
    
    
    
    ).
  • Work-up: Dilute with EtOAc (10 mL), wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[3]
  • Purification: Purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: Conjugation (For Aryl Halide Scaffolds)

Objective: Attach the linker motif to a Cereblon binder (e.g., Thalidomide analog with Fluorine) or Kinase inhibitor core.

Materials:

  • Aryl Fluoride/Chloride Scaffold (1.0 equiv)

  • 4-methoxy-N-methylbutan-1-amine (1.5 equiv)

  • 
     (2.0 equiv) or DIPEA (3.0 equiv)
    
  • DMSO or NMP

Step-by-Step Procedure:

  • Setup: In a microwave vial, dissolve the Aryl Halide (0.1 mmol) in DMSO (1.0 mL).

  • Addition: Add 4-methoxy-N-methylbutan-1-amine (0.15 mmol) and base (

    
    , 0.2 mmol).
    
  • Reaction: Heat to 90°C–110°C for 4–12 hours (or 140°C for 30 min in microwave reactor).

    • Critical Check: Secondary amines can be sterically hindered. If conversion is low, increase temperature to 120°C.

  • Validation: Monitor LC-MS. The product will show a mass shift corresponding to the substitution of the halide with the amine-ether chain.

Part 3: Visualization & Logic

Pathway: PROTAC Validation Logic

This diagram illustrates where 4-methoxy-N-methylbutan-1-amine fits into the drug discovery workflow, specifically distinguishing between active degraders and inert controls.

PROTAC_Validation Ligand Target Ligand (COOH / Aryl-F) Control Negative Control Compound (Ligand - Linker - OMe) Ligand->Control Protocol A/B (+ Linker Motif) PROTAC Active PROTAC (Ligand - Linker - E3 Ligand) Ligand->PROTAC Standard Synthesis (+ Bifunctional) Linker 4-methoxy-N-methylbutan-1-amine (Capped Linker Motif) Linker->Control Bifunctional Bifunctional Linker (Diamine/Amino-Alcohol) Bifunctional->PROTAC Assay Degradation Assay (Western Blot) Control->Assay PROTAC->Assay Result_Control No Degradation (Validates Mechanism) Assay->Result_Control Control Outcome Result_PROTAC Target Degradation Assay->Result_PROTAC Active Outcome

Figure 1: Workflow demonstrating the use of 4-methoxy-N-methylbutan-1-amine to synthesize negative controls, essential for validating PROTAC mechanism of action.

Comparative Properties Table

The following table highlights why this specific amine is chosen over generic alkyl chains.

Feature4-methoxy-N-methylbutan-1-amineStandard Alkyl Amine (e.g., N-methylbutylamine)Benefit in Drug Design
Solubility High (Ether oxygen accepts H-bonds)Low (Lipophilic)Improves aqueous solubility of the control compound.
Permeability Balanced (LogP ~0.8)High (LogP > 1.5)Mimics the polarity of PEG-based PROTAC linkers.
H-Bond Donors 0 (Tertiary amine after coupling)0 (Tertiary amine after coupling)Excellent membrane permeability (no HBD penalty).
Sterics Linear, Flexible C4 ChainLinear, Flexible C4 ChainAccurate spatial mimic of C4-C6 linkers.

References

  • World Intellectual Property Organization (WIPO). Compositions and methods for targeted degradation of proteins in a plant cell. WO2023034411A1. (Lists 4-methoxy-N-methylbutan-1-amine as a linker motif for PROTACs).

  • World Intellectual Property Organization (WIPO). Compositions and methods for targeted inhibition and degradation of proteins in an insect cell. WO2024050016A1.[5] (Details synthesis and application of PROTAC linker components).

  • Békés, M., et al. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200. (Review of PROTAC design principles and the necessity of negative controls).

Sources

Technical Guide: Solubility Profile and Handling of 4-Methoxy-N-methylbutan-1-amine

[1][2][3][4]

Abstract & Application Scope

4-methoxy-N-methylbutan-1-amine (CAS: 98433-78-4) is a specialized secondary amine building block frequently employed in the synthesis of pharmaceutical intermediates, PROTAC linkers, and agrochemicals.[1][2][3][4] Its structure features a secondary amine capable of nucleophilic attack or reductive amination, separated by a flexible butyl chain from a terminal methoxy ether group.[1][2][3][4]

This structural duality—a basic nitrogen center and a polar ether tail—imparts unique solubility characteristics.[1][2][3][4] While the amine dictates pH-dependent solubility, the methoxy-butyl chain enhances compatibility with organic solvents compared to simple alkyl amines.[1][2][3][4] This guide provides a comprehensive solubility profile, experimental protocols for solubility determination, and handling best practices to ensure reproducibility in drug discovery workflows.[1][2][3][4]

Physicochemical Profile

Understanding the fundamental properties of 4-methoxy-N-methylbutan-1-amine is a prerequisite for selecting the correct solvent system for reactions or purification.[1][2][3][4]

PropertyValue / CharacteristicRelevance to Solubility
Molecular Formula

Low molecular weight facilitates high molar solubility.[1][2][3][4]
Molecular Weight 117.19 g/mol --
Physical State Colorless to pale yellow liquidMiscible with many organic solvents.[1][2][3][4]
pKa (Calculated) ~10.2 - 10.5 (Secondary Amine)Critical: High solubility in acidic aqueous buffers; extractable into organics at pH > 12.[1][2][3][4]
LogP (Predicted) ~0.8 - 1.2Amphiphilic nature; soluble in both aqueous and moderately non-polar media.[1][2][3][4]
H-Bond Donors 1 (NH)Moderate interaction with protic solvents.[1][2][3][4]
H-Bond Acceptors 2 (N, O)Good solubility in water and alcohols.[1][2][3][4]

Solubility Analysis by Solvent Class

The solubility of 4-methoxy-N-methylbutan-1-amine is dictated by the competition between its hydrophobic butyl chain and its two polar functional groups.[1][2][3][4]

Polar Protic Solvents (Water, Alcohols)[1][2][3][4]
  • Solubility: High / Miscible [1][2][3][4]

  • Mechanism: The secondary amine and ether oxygen form strong hydrogen bonds with water, methanol, and ethanol.[1][2][3][4]

  • Application: Ideal for reductive amination reactions or as a solvent for stock solutions if water tolerance is acceptable.[1][2][3][4]

  • Caution: In water, the solution will be alkaline.[1][2][3][4] Stability issues (oxidation) may arise upon prolonged storage in aerated aqueous solutions.[1][2][3][4]

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)[1][2][3][4]
  • Solubility: High / Miscible [1][2][3][4]

  • Mechanism: Dipole-dipole interactions dominate.[1][2][3][4]

  • Application: Preferred solvents for

    
     alkylation reactions or coupling chemistry (e.g., amide bond formation) where protic solvents might interfere.[1][2][3][4]
    
  • Protocol Note: DMSO stocks (100 mM) are standard for biological screening libraries.[1][2][3][4]

Chlorinated Solvents (DCM, Chloroform)[1][2][3][4]
  • Solubility: High [1][2][3][4]

  • Mechanism: Excellent solvation of the alkyl chain and the amine.[1][2][3][4]

  • Application: Primary solvent for extraction (work-up) from basic aqueous layers.[1][2][3][4]

Non-Polar Solvents (Hexanes, Heptane, Toluene)[1][2][3][4]
  • Solubility: Moderate to Low [1][2][3][4]

  • Mechanism: The polar amine and ether groups resist solvation in strictly non-polar hydrocarbons.[1][2][3][4]

  • Application: Often used as an anti-solvent to precipitate the hydrochloride salt of the amine.[1][2][3][4]

Experimental Protocols

Protocol 1: Determination of Saturation Solubility (Shake-Flask Method)

Objective: To determine the maximum solubility (

1234

Materials:

  • 4-methoxy-N-methylbutan-1-amine (Test Substance)[1][2][3][4][5]

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter[1][2][3][4]

  • HPLC or GC-FID system[1][2][3][4]

Procedure:

  • Preparation: Add excess test substance (approx. 200 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Seal the vial and agitate (shake/stir) at 25°C for 24 hours.

    • Note: If the liquid dissolves completely, add more substance until a distinct phase separation (droplets or saturation) is observed.[1][2][3][4]

  • Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes to separate the undissolved phase.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove micro-droplets.

  • Quantification: Dilute the filtrate 100-fold with Mobile Phase and analyze via HPLC/GC against a standard curve.

Protocol 2: LogD Determination (Partition Coefficient)

Objective: To assess lipophilicity at physiological pH (7.[1][2][3][4]4) for drug design.

Procedure:

  • System: Prepare a biphasic system of 1-Octanol and Phosphate Buffer (pH 7.4). Saturate both phases with each other prior to use.[1][2][3][4]

  • Partitioning: Dissolve 10 mg of amine in 5 mL of the pre-saturated Octanol. Add 5 mL of pre-saturated Buffer.[1][2][3][4]

  • Equilibration: Vortex vigorously for 5 minutes, then centrifuge to separate phases.

  • Analysis: Analyze the concentration in both the Octanol (

    
    ) and Buffer (
    
    
    ) phases using HPLC.
  • Calculation:

    
    .
    

Handling & Stability Workflow

The following diagram illustrates the decision logic for solvent selection and handling based on the intended application.

SolubilityWorkflowStartStart: 4-methoxy-N-methylbutan-1-amineDecisionIntended Application?Start->DecisionSynthOrganic Synthesis(Alkylation/Acylation)Decision->SynthBioBiological Assay(Screening)Decision->BioPurifyPurification/ExtractionDecision->PurifySynthSolvSelect Solvent:DCM, THF, or DMFSynth->SynthSolvBioSolvPrepare Stock:100 mM in DMSOBio->BioSolvpH_CheckCheck pHPurify->pH_CheckSynthNoteAvoid protic solventsif using electrophiles sensitiveto solvolysis.SynthSolv->SynthNoteBioDiluteDilute into Media:< 0.5% DMSO FinalBioSolv->BioDiluteAcidicAcidic (pH < 4)Forms Salt (Water Soluble)pH_Check->AcidicAdd HClBasicBasic (pH > 12)Free Base (Organic Soluble)pH_Check->BasicAdd NaOHExtractExtract with DCM or EtOAcBasic->ExtractPrecipEvaporate & Precipitatewith Ether/HexaneExtract->Precip

Figure 1: Decision matrix for solvent selection based on application (Synthesis, Biological Assay, or Purification).

Synthesis & Purification Application Note

Salt Formation for Storage

The free base of 4-methoxy-N-methylbutan-1-amine is prone to oxidation and absorbs

1234Hydrochloride (HCl) salt1234

Protocol:

  • Dissolve 1.0 eq of amine in minimal dry Diethyl Ether or Dichloromethane (DCM).[1][2][3][4]

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 eq of 4M HCl in Dioxane or bubble dry HCl gas.

  • The salt will precipitate as a white solid.[1][2][3][4]

  • Filter, wash with cold Hexane, and dry under vacuum.[1][2][3][4]

    • Result: The HCl salt is non-hygroscopic and stable at room temperature.[1][2][3][4]

Reaction Monitoring

When using this amine in synthesis, standard TLC visualization (UV) is ineffective because the molecule lacks a chromophore (no aromatic ring).[1][2][3][4]

  • Visualization Method: Use Ninhydrin Stain (turns reddish-purple) or Iodine Chamber (brown spot) to visualize the amine on silica plates.[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, 4-methoxy-N-methylbutan-1-amine.[1][2][3][4] Retrieved from [Link][1][2][3][4]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[1][2][3][4] Wiley-VCH.[1][2][3][4] (General reference for amine solubility principles).

Application Note: Optimal Storage and Handling of Hygroscopic Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hygroscopic secondary amines are indispensable reagents and intermediates in pharmaceutical and chemical research and development. Their inherent propensity to absorb atmospheric moisture presents significant challenges to maintaining their long-term purity, stability, and reactivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage conditions for these sensitive compounds. It details the chemical principles behind their degradation, offers actionable protocols for handling and storage, and outlines quality control procedures to ensure sample integrity.

The Challenge: Hygroscopicity and its Chemical Consequences

Secondary amines are defined by the presence of a nitrogen atom bonded to two organic substituents and one hydrogen atom. Their hygroscopic nature—the ability to attract and hold water molecules from the surrounding environment—is a critical factor influencing their stability.[1] Absorbed moisture does not merely dilute the amine; it actively participates in degradation reactions that compromise sample integrity.

Principal Degradation Pathways

The presence of water, often in conjunction with atmospheric gases like oxygen and carbon dioxide, can initiate several detrimental chemical transformations.

  • Oxidative Degradation: In the presence of oxygen, secondary amines can undergo oxidation.[2] This process often begins with hydrogen abstraction, leading to the formation of various degradation products, including aldehydes, amides, and carboxylic acids, which can contaminate the bulk material and interfere with downstream applications.[3][4]

  • Reaction with Carbon Dioxide: Secondary amines react readily with atmospheric CO₂ to form carbamates.[5] This reaction is often reversible but can lead to a significant decrease in the purity of the amine over time. The presence of water can facilitate this reaction.[6]

These degradation pathways not only reduce the concentration of the active secondary amine but also introduce impurities that can alter reaction kinetics, generate unwanted byproducts, and complicate purification processes.

Diagram 1: Key Degradation Pathways for Hygroscopic Secondary Amines

This diagram illustrates the two primary routes by which atmospheric components can degrade a secondary amine. Water absorption is a key initiator for both oxidative pathways and reaction with carbon dioxide.

DegradationPathways cluster_0 Atmospheric Exposure cluster_1 Amine Integrity cluster_2 Degradation Products H2O H₂O (Moisture) SecAmine Secondary Amine (R₂NH) H2O->SecAmine Absorption O2 O₂ (Oxygen) O2->SecAmine Exposure CO2 CO₂ (Carbon Dioxide) CO2->SecAmine Exposure OxidationProducts Oxidation Products (Aldehydes, Amides) SecAmine->OxidationProducts Oxidative Degradation Carbamate Carbamate Formation (R₂NCOOH) SecAmine->Carbamate Reaction

Recommended Storage Infrastructure & Conditions

To mitigate degradation, a multi-layered approach to storage is required, focusing on controlling the immediate environment around the chemical container.

Primary Containment

The choice of container is the first line of defense.

  • Material: Containers should be made of non-reactive materials such as high-density polyethylene (HDPE) or amber glass.[1] Amber glass is preferred for light-sensitive amines.

  • Sealing: Containers must have tight-fitting seals. High-quality screw caps with inert liners (e.g., PTFE) are essential to prevent the ingress of moist air.

Secondary Containment and Environmental Controls

The external environment where the primary container is stored is equally critical.

  • Inert Gas Blanketing: For highly sensitive or valuable secondary amines, storing under an inert gas atmosphere is the gold standard.[7][8] This practice, also known as inerting, involves replacing the air in the container's headspace with a dry, non-reactive gas like nitrogen or argon.[9][10] This displaces both moisture and oxygen, effectively halting the primary degradation pathways.[11]

  • Desiccation: For routine storage, placing the sealed primary container inside a secondary enclosure, such as a desiccator cabinet, is highly effective. The choice of desiccant is crucial.

  • Temperature Control: Generally, amines should be stored in a cool, well-ventilated area, with temperatures kept below 30°C (86°F) to maintain stability.[1] Always consult the Safety Data Sheet (SDS) for compound-specific temperature requirements.[12] Some pharmaceutical guidelines recommend storage at 15-25°C.[13][14]

Table 1: Desiccant Selection Guide for Secondary Amine Storage
Desiccant TypeAdsorption PropertiesBest Use CaseConsiderations
Silica Gel Excellent performance at moderate to high relative humidity (RH > 40%).[15][16]General purpose storage where ambient humidity is a concern. Cost-effective.Less effective in very dry conditions (low RH). Can be purchased with an indicator dye to show saturation.[16]
Molecular Sieve Aggressive and rapid moisture adsorption, highly effective even at low RH.[15][17]Protecting highly sensitive amines or for long-term storage where maximum dryness is required.More expensive than silica gel. Can create an overly dry environment if not used judiciously.[17]
Calcium Sulfate (Drierite) A general-purpose desiccant that is non-toxic and non-corrosive.[17]Suitable for laboratory use in desiccators.Lower moisture-retaining capacity compared to other options (absorbs up to 10% of its weight).[17]

Standard Operating Procedures (SOPs) for Handling

Consistent, careful handling is paramount to preserving the quality of hygroscopic secondary amines. All handling of water-sensitive chemicals should be conducted in a designated area, preferably within a fume hood or glove box.[18][19]

SOP 1: Initial Receipt and Inspection
  • Inspect: Upon receipt, immediately inspect the container for any signs of damage to the cap or seal.

  • Segregate: Store water-sensitive chemicals in a dedicated, dry location, segregated from other reactive chemicals like acids.[20][21]

SOP 2: Aliquotting Under an Inert Atmosphere

To prevent contamination of the bulk supply, it is best practice to create smaller, single-use aliquots. This procedure should be performed under an inert atmosphere.[22]

Diagram 2: Workflow for Aliquotting Hygroscopic Secondary Amines

This flowchart outlines the critical steps for safely aliquotting a bulk supply of a hygroscopic secondary amine to preserve the integrity of the stock and the prepared samples.

AliquottingWorkflow start Start: Receive Bulk Container equilibrate Allow Bulk Container to Equilibrate to Room Temp start->equilibrate prep_inert Prepare Inert Atmosphere (Glovebox or Schlenk Line) open_bulk Open Bulk Container Under Inert Gas prep_inert->open_bulk equilibrate->prep_inert dispense Dispense Amine into Pre-dried, Labeled Vials open_bulk->dispense seal_aliquots Tightly Seal Aliquot Vials (PTFE-lined caps) dispense->seal_aliquots reseal_bulk Reseal Bulk Container Under Inert Gas seal_aliquots->reseal_bulk store Store Bulk & Aliquots in Desiccator/Inert Cabinet reseal_bulk->store end_process End: Aliquots Ready for Use store->end_process

Protocol Steps:

  • Preparation: Place the sealed bulk container, pre-dried and labeled aliquot vials, and necessary dispensing tools (e.g., syringe, pipette) inside a glovebox or have them ready for use with a Schlenk line.

  • Equilibration: Before opening, allow the bulk container to warm to ambient temperature to prevent condensation of moisture on the cold chemical.[23]

  • Inerting: Purge the glovebox or Schlenk line with dry nitrogen or argon.

  • Dispensing: Carefully open the bulk container and dispense the desired amount into each aliquot vial. Work efficiently to minimize exposure time.

  • Sealing: Immediately and tightly seal each aliquot vial. For extra protection, wrap the cap-bottle interface with Parafilm.

  • Resealing Bulk: Before removing from the inert atmosphere, reseal the main stock container.

  • Storage: Place all sealed containers back into appropriate secondary storage (e.g., a desiccator).

Quality Control & Stability Testing

Periodic testing is essential to verify the integrity of stored amines, especially for long-term storage or before use in sensitive GxP applications.

Protocol 4.1: Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the benchmark method for accurately quantifying water content in chemical samples.[24]

  • Principle: This method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base.

  • Considerations for Amines: Strongly basic amines can interfere with the titration by shifting the pH of the KF reagent, which can lead to inaccurate, artificially high results.[25] To counteract this, the titration medium should be buffered with a weak acid, such as benzoic or salicylic acid, prior to adding the amine sample.[25][26]

  • Methodology (Volumetric):

    • Place the buffered KF solvent into the titration cell and titrate to a dry endpoint with the KF titrant.

    • Using a calibrated syringe, inject a precisely weighed amount of the amine sample into the cell.

    • Initiate the titration and record the volume of titrant required to reach the endpoint.

    • Calculate the water content based on the titrant consumption and sample weight.[27]

Protocol 4.2: Purity Assessment

Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) can be used to assess the purity of the amine and identify potential degradation products. A shift in the retention time or the appearance of new peaks compared to a reference standard can indicate degradation.

Conclusion

The chemical integrity of hygroscopic secondary amines is directly dependent on rigorous storage and handling protocols. By controlling exposure to atmospheric moisture, oxygen, and carbon dioxide through the use of appropriate containers, inert atmospheres, and desiccants, researchers can significantly extend the shelf-life and ensure the reliability of these critical reagents. Implementing the procedural controls and quality testing outlined in this guide will safeguard experimental outcomes and support the development of robust and reproducible scientific research.

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  • Stream Peak. (2025, April 30). Selecting the Right Desiccant Bags for Laboratories. [Link]

  • Google Patents. (2021). Method for measuring moisture content in organic amine.
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  • University of California, Irvine. (2025, February 15). Water Reactive Chemicals. [Link]

  • OSTI.GOV. The Nature of Adsorbed Carbon Dioxide on Immobilized Amines during Carbon Dioxide Capture from Air and Simulated Flue Gas. [Link]

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  • PMC. CO2 absorption into primary and secondary amine aqueous solutions with and without copper ions in a bubble column. [Link]

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  • Reddit. (2016, May 28). Storage of Hygroscopic materials. [Link]

  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. [Link]

Sources

Troubleshooting & Optimization

preventing over-methylation during N-methyl-4-methoxybutylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-2 Technical Support resource for organic chemists facing selectivity challenges in the synthesis of N-methyl-4-methoxybutylamine .

Topic: Preventing Over-Methylation in N-methyl-4-methoxybutylamine Synthesis Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published

Executive Summary: The "Runaway" Methylation Problem

The Core Issue: Direct alkylation of 4-methoxybutylamine with methyl halides (e.g., MeI) follows a kinetic profile where the product (secondary amine) is often more nucleophilic than the starting material (primary amine). The inductive effect of the newly added methyl group increases electron density on the nitrogen, accelerating subsequent reaction rates (


). This leads to an unavoidable mixture of secondary, tertiary, and quaternary ammonium salts.

The Solution Architecture: To guarantee mono-methylation, you must bypass direct alkylation kinetics. This guide details two self-limiting protocols that physically prevent the addition of a second methyl group.

Decision Matrix: Choosing Your Protocol
FeatureProtocol A: Formylation-Reduction Protocol B: Carbamate (Boc) Methylation Protocol C: Reductive Amination
Selectivity 100% Mono-selective 100% Mono-selective ~85-95% (Stoichiometry dependent)
Purity Profile High (Distillable intermediates)Ultra-High (Crystalline intermediates)Moderate (Difficult separations)
Reagent Cost Low (Ethyl formate, LiAlH4)High (Boc2O, NaH)Low (Formaldehyde, NaBH4)
Throughput High (Scalable)Low (Multi-step)High (One-pot)
Recommendation Primary Recommendation Use for GMP/High-Purity needsUse only for rough screens

Kinetic Visualization (The Problem)

The following diagram illustrates why direct alkylation fails for this substrate. The "Runaway Train" effect creates a mixture that is difficult to purify due to similar boiling points of the amine species.[1]

MethylationKinetics Start 4-methoxybutylamine (Primary Amine) Target N-methyl-4-methoxybutylamine (Target: Secondary Amine) Start->Target k1 (Slow) Impurity1 N,N-dimethyl-4-methoxybutylamine (Tertiary Amine) Target->Impurity1 k2 (Fast) Nucleophilicity ↑ Impurity2 Quaternary Ammonium Salt (Precipitate) Impurity1->Impurity2 k3

Caption: Kinetic cascade of direct alkylation. The target secondary amine is more reactive than the starting material, causing yield loss to over-methylated impurities.

Recommended Protocols

Protocol A: The Formylation-Reduction Route (Gold Standard)

This method is the most robust for aliphatic amines like 4-methoxybutylamine. It uses a "Trojan Horse" strategy: install a formyl group (which cannot be over-alkylated) and then reduce it to a methyl group.

Step 1: N-Formylation
  • Reagents: 4-methoxybutylamine (1.0 eq), Ethyl Formate (Excess/Solvent).

  • Procedure: Reflux the amine in neat ethyl formate (bp 54°C) for 4-6 hours.

  • Mechanism: Nucleophilic acyl substitution. The byproduct is ethanol.

  • Checkpoint: Monitor TLC or GC. The disappearance of the primary amine is distinct.

  • Result: N-(4-methoxybutyl)formamide.

Step 2: Reduction[1]
  • Reagents: LiAlH4 (1.2 - 1.5 eq), Anhydrous THF.

  • Procedure:

    • Suspend LiAlH4 in dry THF at 0°C under

      
      .
      
    • Add the formamide (dissolved in THF) dropwise.

    • Reflux for 2-4 hours.

    • Critical Workup (Fieser Method): For

      
       grams of LiAlH4, add 
      
      
      
      mL water,
      
      
      mL 15% NaOH, and
      
      
      mL water. Filter the granular white precipitate.
  • Why it works: The formyl carbonyl (

    
    ) is reduced to a methylene (
    
    
    
    ). Since the formamide nitrogen was non-nucleophilic, no second carbon chain could be added during the process.

Citation: Organic Syntheses, Coll.[2] Vol. 6, p.678 (1988); Vol. 53, p.13 (1973).

Protocol B: The Boc-Protection Route (High Precision)

Use this route if you require absolute purity and want to avoid Lithium Aluminum Hydride (e.g., due to safety regulations).

Workflow Diagram

BocRoute Step1 1. Protection (Boc2O, DCM) Step2 2. Methylation (NaH, MeI, DMF) Step1->Step2 Forms N-Boc-amine Step3 3. Deprotection (TFA or HCl/Dioxane) Step2->Step3 Forms N-Boc-N-methyl-amine Product Product: N-methyl-4-methoxybutylamine Step3->Product Cleaves Boc

Caption: Stepwise protection-methylation-deprotection strategy ensures exactly one methyl group is added.

Technical Nuances:
  • Step 2 (Methylation): The proton on the N-Boc carbamate is acidic (

    
    ). Deprotonation with NaH followed by addition of MeI results in clean mono-methylation. The bulky Boc group and the lack of a second acidic proton prevent over-methylation.
    
  • Step 3 (Deprotection): The ether linkage in your substrate (methoxy group) is stable to TFA (Trifluoroacetic acid). Do not use

    
    , as it will cleave the ether.
    

Troubleshooting & FAQs

Q1: I tried reductive amination (Formaldehyde + NaBH4) and still got 15% dimethyl impurity. Why?

A: This is a stoichiometry and pH issue. In standard reductive amination, the intermediate imine is in equilibrium with the hemiaminal. If free formaldehyde is present, the highly nucleophilic secondary amine product will react with it faster than the primary amine.

  • Fix: Do not use excess formaldehyde. Use exactly 1.0 equivalent.

  • Better Fix: Switch to Protocol A . Reductive amination is statistically difficult to control for mono-methylation of unhindered aliphatic amines.

Q2: During the LiAlH4 workup (Protocol A), I formed a slimy emulsion I can't filter.

A: This is "Aluminum Hydroxide Jelly."

  • Immediate Fix: Add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir vigorously for 2 hours. The tartrate complexes the aluminum, breaking the emulsion into two clear layers.

  • Prevention: Use the Fieser workup method described in Protocol A strictly (1:1:3 ratio).

Q3: Can I use Dimethyl Carbonate (DMC) as a "Green" methylating agent?

A: DMC is generally effective for anilines or phenols but requires high temperatures (>180°C) or specific zeolites for aliphatic amines. For 4-methoxybutylamine, DMC often leads to carbamoylation (forming the methyl carbamate) rather than methylation, unless specific catalysts are used. It is not recommended for this specific substrate without extensive optimization.

Q4: How do I separate the product from the starting material if the reaction is incomplete?

A:

  • Boiling Point: 4-methoxybutylamine and its N-methyl derivative have close boiling points, making distillation difficult.

  • Derivatization: React the crude mixture with acetic anhydride (

    
    ). The primary amine reacts fast to form the amide; the secondary amine reacts slower (sterics). However, this consumes your material.
    
  • Chromatography: The secondary amine is slightly less polar than the primary. Use a basic solvent system (DCM/MeOH + 1%

    
    ) on silica.
    

References

  • Organic Syntheses, Coll.[3] Vol. 6, p.678 (1988). Reduction of Amides with Lithium Aluminum Hydride. [Link]

  • J. Org. Chem. 1996, 61, 11, 3849–3862. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (Foundational text on why reductive amination selectivity fails with simple aliphatic amines). [Link]

  • Greene's Protective Groups in Organic Synthesis. Protection for the Amino Group: Carbamates. (Reference for Protocol B stability). [Link]

Sources

Technical Support Center: Purification of 4-methoxy-N-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMINE-04 Subject: Removal of Primary Amine Impurities (


) from Secondary Amine Target (

) Target Molecule: 4-methoxy-N-methylbutan-1-amine (Secondary Amine) Primary Impurity: 4-methoxybutan-1-amine (Primary Amine)

Executive Summary

Separating a primary amine precursor (4-methoxybutan-1-amine) from its methylated secondary amine product (4-methoxy-N-methylbutan-1-amine) is a classic but challenging problem in organic synthesis.

The Core Challenge:

  • Boiling Point Proximity: Both amines likely possess boiling points within a narrow window (est. 140–160°C), rendering fractional distillation inefficient.

  • Polarity Similarity: Both are basic and polar, causing co-elution during standard silica chromatography.

The Solution: We utilize Chemo-Selective Scavenging . By exploiting the steric and electronic differences between


 and 

amines, we can chemically modify the impurity into a species with drastically different physical properties (solubility or volatility), allowing for easy separation.

Module 1: The "Schiff Base" Distillation Protocol

(Recommended for Scale: >10g | Cost-Effective)

The Logic (Causality)

Primary amines react rapidly with aldehydes (like benzaldehyde or salicylaldehyde) to form stable imines (Schiff bases). Secondary amines cannot form neutral imines; they form unstable iminium species that revert to the amine upon heating or hydrolysis.

By converting the volatile primary amine impurity into a high-molecular-weight imine, we create a massive boiling point differential (


BP > 100°C), allowing the pure secondary amine to be distilled away.
Step-by-Step Methodology

Reagents:

  • Scavenger: Benzaldehyde (Reagent Grade, >99%) or Salicylaldehyde.

  • Solvent: Toluene (optional, if azeotropic drying is needed).

Protocol:

  • Quantification: Analyze the crude mixture via GC-FID or qNMR to determine the exact mole fraction of the primary amine impurity.

  • Scavenger Addition:

    • Charge the crude amine mixture into a round-bottom flask.

    • Add Benzaldehyde (1.1 to 1.2 equivalents relative to the impurity, NOT the bulk).

    • Note: Do not use a large excess of benzaldehyde, or it will contaminate your distillate.

  • Reaction:

    • Stir at room temperature for 1–2 hours.

    • Observation: The solution may warm slightly and turn yellow/orange (indication of imine formation).

  • Distillation:

    • Set up a vacuum distillation apparatus (short path is usually sufficient).

    • Apply vacuum and heat.

    • Fraction 1: Unreacted benzaldehyde (if any) and lower boilers.

    • Fraction 2 (Target): Pure 4-methoxy-N-methylbutan-1-amine.

    • Residue: The heavy Schiff base oil remains in the pot.

Data Validation Table
ComponentApprox. BP (760 mmHg)State after ScavengingFate during Workup
Target (

Amine)
~150°CUnchangedDistills Over
Impurity (

Amine)
~145°CConverted to Imine (BP >280°C)Remains in Pot
Benzaldehyde 178°CConsumed / TraceFore-run / Residue

Module 2: Solid-Phase Scavenging (Resin)

(Recommended for Scale: <5g | High Purity / Drug Discovery)

The Logic

For high-value samples where distillation is risky (thermal degradation) or yield loss is unacceptable, Isocyanate-functionalized resins are the gold standard. The resin acts as a "chemical hook," covalently bonding to the primary amine. You simply filter the resin out, leaving the pure secondary amine in solution.

Step-by-Step Methodology

Reagents:

  • Resin: Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde.

  • Solvent: DCM, THF, or Ethanol (anhydrous).

Protocol:

  • Dissolution: Dissolve the crude amine mixture in dry DCM (concentration ~0.1 M).

  • Resin Loading:

    • Add PS-Isocyanate resin (2–3 equivalents relative to the impurity).

    • Why Isocyanate? It reacts with primary amines to form a urea linkage. It reacts much slower with secondary amines due to steric hindrance, especially if the secondary amine is hindered (though N-methyl is less hindered, selectivity is usually kinetic).

    • Alternative:PS-Benzaldehyde is safer for ensuring no secondary amine loss.

  • Incubation:

    • Shake or stir gently (do not use a magnetic stir bar which grinds the beads) for 4–16 hours at room temperature.

  • Filtration:

    • Filter the suspension through a fritted glass funnel or a synthesis cartridge.

    • Wash the resin beads with DCM to recover any entrained target product.

  • Concentration: Evaporate the solvent to yield the purified secondary amine.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for both purification methods.

Purification_Workflow Start Crude Mixture: 4-methoxy-N-methylbutan-1-amine + Primary Amine Impurity Decision Select Method Based on Scale Start->Decision Method_A Method A: Schiff Base Distillation (Scale > 10g) Decision->Method_A Method_B Method B: Scavenger Resin (Scale < 5g) Decision->Method_B Step_A1 Add Benzaldehyde (1.1 eq vs Impurity) Method_A->Step_A1 Step_B1 Add PS-Isocyanate Resin Method_B->Step_B1 Step_A2 Form High BP Imine (Schiff Base) Step_A1->Step_A2 Step_A3 Vacuum Distillation Step_A2->Step_A3 Result Pure 4-methoxy-N-methylbutan-1-amine Step_A3->Result Distillate Waste_A Residue: Imine Oil Step_A3->Waste_A Pot Residue Step_B2 Incubate 4-16h (Forms Urea on Bead) Step_B1->Step_B2 Step_B3 Filtration Step_B2->Step_B3 Step_B3->Result Filtrate Waste_B Solid Waste: Resin-Impurity Step_B3->Waste_B Retentate

Caption: Decision matrix and process flow for removing primary amine impurities via Distillation (Method A) or Solid Phase Extraction (Method B).

Troubleshooting & FAQs

Q1: I tried the benzaldehyde method, but my distillate is yellow. What happened?

A: The yellow color indicates benzaldehyde contamination or imine carryover .

  • Cause: You likely added a large excess of benzaldehyde.

  • Fix: Wash the distillate with a dilute sodium bisulfite (

    
    ) solution. Bisulfite forms a water-soluble adduct with the aldehyde, removing it from the organic amine layer.
    
Q2: Can I use acetic anhydride instead of benzaldehyde?

A: Not recommended.

  • Reason: While acetic anhydride reacts faster with primary amines, it also reacts with secondary amines to form acetamides (

    
    ). Separating the N-methyl acetamide from the N-H acetamide is difficult and requires hydrolysis to recover your product. Benzaldehyde is chemically orthogonal to the secondary amine.
    
Q3: My yield is lower than expected after resin treatment.

A: This suggests non-specific binding .

  • Cause: Isocyanate resins can react slowly with unhindered secondary amines (like your N-methyl compound) if left too long.

  • Fix: Switch to a PS-Benzaldehyde resin. The imine formation is strictly limited to primary amines. Alternatively, reduce the incubation time and ensure the resin equivalents are calculated based on the impurity, not the bulk.

Q4: How do I confirm the impurity is gone?

A: GC-FID is preferred over LC-MS.

  • Reason: In LC-MS (ESI), amines ionize differently, and the "Schiff base" might hydrolyze on the column if acidic buffers are used, giving false positives. GC-FID gives a reliable quantitative ratio based on carbon count.

References

  • Vogel's Textbook of Practical Organic Chemistry. Purification of Amines via Schiff Bases.
  • US Patent 4306068A . Process for separating primary and secondary amines.[1][2][3][4] (Describes the use of ketones/aldehydes to form high-boiling adducts for distillation).

  • Biotage Technical Guide. Is there an easy way to purify organic amines? (Discusses amine-functionalized silica and scavenging techniques).

  • Journal of the Chemical Society, Perkin Transactions 1. Ketoester resin, secondary amine clean-up in the presence of primary amines.

  • US Patent 6897262B2. Scavenger resin and processes for the use thereof. (Detailed protocols for using scavenger resins to remove primary amines).

Sources

Technical Support Center: Troubleshooting Low Yields in 4-Methoxy-N-methylbutan-1-amine Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving challenges in amide coupling reactions involving 4-methoxy-N-methylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming low yields and other common experimental hurdles. Our approach is grounded in mechanistic understanding and field-proven strategies to ensure the successful synthesis of your target amide.

Introduction: The Unique Challenges of Coupling 4-methoxy-N-methylbutan-1-amine

The synthesis of amides from 4-methoxy-N-methylbutan-1-amine presents a unique set of challenges that can often lead to frustratingly low yields. These difficulties arise from a combination of electronic and steric factors inherent to the amine's structure. As a secondary amine, it is inherently less nucleophilic than a primary amine. The presence of the N-methyl group introduces steric hindrance around the nitrogen atom, which can impede its approach to the activated carboxylic acid.[1] Furthermore, the methoxy group, while seemingly remote, can influence the amine's basicity and solubility, adding another layer of complexity to reaction optimization.

This guide will dissect the common pitfalls encountered during the amide coupling of this specific substrate and provide a structured, question-and-answer-based approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no formation of my desired amide product. What are the primary reasons for this failure?

A1: Low to no product formation is the most common issue and can typically be traced back to one or more of the following factors:

  • Insufficient Carboxylic Acid Activation: The first critical step in amide coupling is the activation of the carboxylic acid. If the coupling reagent is not effective or has degraded, the reaction will not proceed.

  • Reduced Nucleophilicity of the Secondary Amine: 4-methoxy-N-methylbutan-1-amine, being a secondary amine, is less reactive than its primary counterpart. This reduced nucleophilicity can make the reaction sluggish.

  • Steric Hindrance: The N-methyl group on the amine, as well as bulky substituents on the carboxylic acid, can create significant steric hindrance, preventing the nucleophilic attack from occurring.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time play a crucial role and must be carefully optimized.

Troubleshooting Workflow: Addressing Low to No Product Formation

Troubleshooting_Low_Yield start Low/No Product check_reagents Verify Reagent Quality (Coupling agent, Amine, Acid, Solvent, Base) start->check_reagents Initial Check check_reagents->start Reagents Degraded (Replace & Retry) optimize_coupling Optimize Coupling Reagent & Additives check_reagents->optimize_coupling Reagents OK screen_solvents Screen Solvents optimize_coupling->screen_solvents Still Low Yield success Improved Yield optimize_coupling->success Yield Improved adjust_conditions Adjust Reaction Conditions (Temperature, Time, Concentration) screen_solvents->adjust_conditions Still Low Yield screen_solvents->success Yield Improved purification_issues Investigate Purification Losses adjust_conditions->purification_issues Still Low Yield adjust_conditions->success Yield Improved purification_issues->success Yield Improved

Caption: A stepwise workflow for troubleshooting low yields.

Q2: I see the formation of my activated ester by LC-MS, but the reaction with 4-methoxy-N-methylbutan-1-amine does not proceed. What should I do?

A2: This indicates that the initial activation step is successful, but the subsequent nucleophilic attack by the amine is the rate-limiting step. Here’s how to address this:

  • Increase Nucleophilicity/Basicity: While you cannot change the inherent nucleophilicity of the amine, you can influence the reaction environment. The choice of base is critical. For sterically hindered secondary amines, a non-nucleophilic, strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective than DIPEA (N,N-Diisopropylethylamine) or triethylamine. It can help to deprotonate the amine, increasing its nucleophilicity.

  • Elevate the Reaction Temperature: Amide couplings with hindered amines often require higher temperatures to overcome the activation energy barrier.[2] Carefully increasing the temperature in increments (e.g., from room temperature to 40°C, then to 60°C) can significantly improve the reaction rate. Monitor for potential decomposition of starting materials or products at higher temperatures.

  • Increase Reaction Time and Concentration: Sluggish reactions may simply need more time to reach completion. Monitor the reaction progress by LC-MS over an extended period (e.g., 24-48 hours). Increasing the concentration of the reactants can also favor the bimolecular reaction.

Q3: I am observing several side products in my reaction mixture, leading to a low yield of the desired amide and difficult purification. What are these byproducts and how can I minimize them?

A3: Side product formation is a common issue, especially with highly reactive coupling reagents. Here are some likely culprits and mitigation strategies:

  • N-acylurea Formation (with carbodiimides like EDC/DCC): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct when the amine is not reactive enough to intercept it quickly.

    • Mitigation: The use of additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial when using carbodiimides.[3] These additives trap the O-acylisourea to form an active ester that is more stable towards rearrangement but still reactive towards the amine.

  • Guanidinium Byproduct (with uronium/aminium reagents like HATU/HBTU): The coupling reagent itself can react with the amine to form a guanidinium byproduct, consuming the amine and complicating purification.

    • Mitigation: The order of addition is critical. Pre-activating the carboxylic acid with the coupling reagent and base for a short period (5-10 minutes) before adding the amine can minimize this side reaction.

  • Epimerization (if the carboxylic acid is chiral): Chiral carboxylic acids, particularly α-amino acids, can be prone to racemization during activation.

    • Mitigation: Using additives like HOBt or HOAt can suppress epimerization. Additionally, coupling reagents like COMU are known for their low racemization potential.

Diagram of Common Side Reactions

Side_Reactions cluster_0 Carbodiimide Coupling (EDC/DCC) cluster_1 Uronium/Aminium Coupling (HATU/HBTU) Activated_Acid_Carbo O-Acylisourea Intermediate Desired_Amide_Carbo Desired Amide Activated_Acid_Carbo->Desired_Amide_Carbo + Amine N_Acylurea N-Acylurea Byproduct Activated_Acid_Carbo->N_Acylurea Rearrangement Amine_Carbo 4-methoxy-N- methylbutan-1-amine Coupling_Reagent_Uronium HATU/HBTU Guanidinium_Byproduct Guanidinium Byproduct Coupling_Reagent_Uronium->Guanidinium_Byproduct + Amine Amine_Uronium 4-methoxy-N- methylbutan-1-amine

Caption: Common side reactions in amide coupling.

Q4: My product is very polar and difficult to purify by standard silica gel chromatography. What are my options?

A4: The polarity of your N-methyl amide, potentially enhanced by the methoxy group, can indeed make purification challenging. Here are some effective strategies:

  • Reverse-Phase Chromatography: This is often the method of choice for polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The addition of a small amount of acid (e.g., 0.1% TFA or formic acid) or base (e.g., 0.1% ammonia) to the mobile phase can improve peak shape.

  • Ion-Exchange Chromatography: If your molecule has a persistent charge or can be protonated/deprotonated, ion-exchange chromatography can be a powerful purification tool.[4]

  • Acid-Base Extraction: If your product is basic, you can perform an acidic wash (e.g., with dilute HCl) to extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basifying the aqueous layer and extracting with an organic solvent can recover your purified product.

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[5] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Recommended Protocols and Reagent Selection

The following table provides a starting point for selecting coupling reagents and conditions for the amide synthesis with 4-methoxy-N-methylbutan-1-amine.

Coupling ReagentAdditive(s)BaseCommon SolventsKey Advantages & Considerations
EDC HOBt or HOAtDIPEA, NMMDCM, DMF, MeCNCost-effective. Prone to N-acylurea formation without additives. The urea byproduct is water-soluble.
HATU/HBTU NoneDIPEA, 2,4,6-CollidineDMF, NMPHigh reactivity, good for hindered couplings. More expensive. Potential for guanidinium byproduct formation.
COMU NoneDIPEADMF, MeCNHigh efficiency, low racemization, and water-soluble byproducts. A good, albeit more expensive, alternative to HATU.
T3P® NonePyridine, DIPEAEtOAc, THFEffective for a wide range of substrates, including those prone to side reactions with other reagents. Byproducts are water-soluble.
Acyl Fluoride (in situ) NoneDIPEADCM, MeCNHighly reactive, excellent for very hindered couplings. Requires an extra step to form the acyl fluoride.[1]

Experimental Protocol: A General Starting Point

This protocol provides a robust starting point for your optimization experiments.

  • Preparation: To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add the coupling reagent (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.).

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes.

  • Amine Addition: Add 4-methoxy-N-methylbutan-1-amine (1.2 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. If the reaction is sluggish, consider gentle heating (40-60 °C).

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water, dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using an appropriate chromatographic technique.

Analytical Monitoring

Regular monitoring of the reaction is crucial for successful optimization.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring the consumption of starting materials and the formation of the product and any byproducts. It provides both retention time and mass information, which is invaluable for identifying components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals. It is also the primary method for characterizing the final product.

By systematically addressing the potential issues outlined in this guide and carefully optimizing your reaction conditions, you can significantly improve the yield and purity of your amide product derived from 4-methoxy-N-methylbutan-1-amine.

References

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]

  • Struggling with amide coupling. (2024, October 9). Reddit. [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC. [Link]

  • Uphill battles in amide couplings. (2014, April 4). amphoteros. [Link]

  • Purification of polar compounds. (2016, September 19). The Analytical Scientist. [Link]

  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. [Link]

Sources

Technical Support Center: Purification of 4-methoxy-N-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #AMINE-PUR-04 Topic: Separation of Secondary Amines from Tertiary Amine Byproducts Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Diagnostic

The Challenge: Synthesizing 4-methoxy-N-methylbutan-1-amine (a secondary amine) often results in over-alkylation, producing the tertiary amine byproduct 4-methoxy-N,N-dimethylbutan-1-amine .

Separating these two is notoriously difficult because:

  • Boiling Point Proximity: The addition of a single methyl group (

    
    ) to a secondary amine typically raises the boiling point by only 3–8°C, often leading to co-distillation.
    
  • Polarity Similarity: Both are basic, lipophilic amines.

  • Silica Tailing: Without proper buffering, secondary amines interact strongly with silanols, causing broad, streaky peaks that overlap with impurities.

Diagnostic: Which Protocol Should You Use?

Use the decision matrix below to select the correct workflow for your specific constraints.

PurificationStrategy Start Start: Select Scale & Purity Needs Scale What is your reaction scale? Start->Scale Bulk (>50g) Bulk (>50g) Scale->Bulk (>50g) Large Scale Lab (<10g) Lab (<10g) Scale->Lab (<10g) Small Scale Purity Required Purity? Standard (>95%) Standard (>95%) Purity->Standard (>95%) Standard Ultra-High (>99%) Ultra-High (>99%) Purity->Ultra-High (>99%) Critical Distill Method A: Fractional Distillation (Requires >20 Theoretical Plates) Column Method B: Buffered Flash Chromatography (Silica + Et3N) Deriv Method C: Chemical Derivatization (Acetylation -> Wash -> Hydrolysis) Bulk (>50g)->Distill Lab (<10g)->Purity Standard (>95%)->Column Ultra-High (>99%)->Deriv

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and purity requirements.

Technical Data: The Physicochemical Landscape

Understanding the physical differences between your product and its impurity is critical. Note that while tertiary amines generally have lower boiling points than their isomeric primary amines, the addition of mass (methylation) often places the tertiary amine's boiling point slightly above the secondary amine in this specific homologous series.

PropertyTarget: 4-methoxy-N-methylbutan-1-amine (

)
Impurity: 4-methoxy-N,N-dimethylbutan-1-amine (

)
Impact on Separation
Molecular Weight ~117.19 g/mol ~131.22 g/mol Minimal
Boiling Point (Est.) ~135–140°C~142–148°CHigh Risk:

makes simple distillation ineffective.
pKa (Conj. Acid) ~10.6–10.8~9.8–10.2Exploitable:

amines are slightly more basic, but not enough for simple pH extraction.
H-Bonding Donor & AcceptorAcceptor OnlyExploitable:

amine binds tighter to silica;

elutes first.
Reactivity Nucleophilic N-H BondNo N-H BondCritical: Allows specific chemical tagging (Method C).

Method B: Buffered Flash Chromatography (Standard)

Best For: Small scale (<10g), routine purification.

Standard silica gel is acidic (pH ~5). Secondary amines will protonate on the column, leading to "tailing" (streaking) and poor resolution. You must neutralize the silica surface.

The Protocol
  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM) : Methanol (MeOH).

    • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

      
      ).
      
    • Recommended Ratio: DCM : MeOH : TEA (95 : 4 : 1).

    • Note: If using

      
      , use DCM : MeOH : 
      
      
      
      (90 : 9 : 1).
  • Column Pre-Treatment (Critical Step):

    • Flush the silica column with 3 column volumes (CV) of the mobile phase containing the base before loading your sample. This deactivates the acidic silanol sites.

  • Elution Order:

    • Fraction 1 (Fastest): Tertiary amine byproduct (Less polar, no H-bond donation).

    • Fraction 2 (Slower): 4-methoxy-N-methylbutan-1-amine (Target).

Pro-Tip: If using TLC to monitor, dip the plate in Ninhydrin stain . The secondary amine will turn a distinct red/purple upon heating. The tertiary amine will usually not stain or stain very faintly yellow/brown (Dragendorff’s reagent is better for


 amines).

Method C: Chemical Derivatization (High Purity)

Best For: When chromatography fails to separate the spots, or >99% purity is required.

This method exploits the chemical difference: the secondary amine has a reactive proton (


), while the tertiary amine does not. We temporarily "mask" the secondary amine as a neutral amide.
The Workflow

Derivatization Mix Mixture (2° Amine + 3° Amine) React Add Acetic Anhydride (Converts 2° -> Amide) Mix->React Wash Acid Wash (HCl) (Removes 3° Amine) React->Wash Neutral Amide stays in Organic Basic 3° goes to Aqueous Hydro Hydrolysis (NaOH/EtOH) (Restores 2° Amine) Wash->Hydro Organic Layer Pure Pure Product Hydro->Pure

Figure 2: The "Hinsberg-style" purification strategy using acetylation.

Step-by-Step Protocol
  • Acylation:

    • Dissolve crude mixture in DCM.

    • Add 1.2 equivalents of Acetic Anhydride (

      
      ) and 1.5 equivalents of Pyridine or TEA.
      
    • Stir at RT for 2 hours.

    • Result: Target becomes N-(4-methoxybutyl)-N-methylacetamide (Neutral). Impurity remains basic.

  • Acid Wash (The Separation):

    • Wash the organic layer with 1M HCl (3x).

    • Organic Layer: Contains your derivatized target (Amide).[1]

    • Aqueous Layer: Contains the protonated tertiary amine impurity (Discard).

  • Hydrolysis (Recovery):

    • Evaporate the organic layer to get the crude amide.

    • Reflux in Ethanol/NaOH (4M) or HCl (6M) for 4–6 hours to cleave the acetyl group.

    • Warning: Ensure the methoxy ether linkage is stable. Basic hydrolysis (NaOH) is safer for ethers than strong acidic reflux.

  • Final Extraction:

    • Adjust pH to >12. Extract with DCM.[2] Dry over

      
      .
      

Frequently Asked Questions (FAQs)

Q: Can I use simple distillation? A: Likely not. The boiling point difference is estimated to be <10°C. Unless you have a spinning band column or a very tall Vigreux column with high reflux ratio (10:1), you will likely get an azeotrope-like mixture.

Q: Why is my product turning yellow on the shelf? A: Amines oxidize slowly in air to form N-oxides. Store your purified amine under Argon or Nitrogen, preferably in the dark. Converting it to an HCl salt (using 1M HCl in ether) creates a solid that is indefinitely stable.

Q: Can I use a scavenger resin instead of liquid extraction? A: Yes. To remove the secondary amine from the tertiary (if the tertiary was the product), you would use an Isocyanate resin. However, since you want to keep the secondary amine, you can use a Sulfonic Acid (SCX) resin.

  • Protocol: Load mixture onto SCX cartridge. Both amines stick. Wash with MeOH (removes non-basic impurities). Elute with 2M

    
     in MeOH. This cleans up non-amines but does not separate 
    
    
    
    from
    
    
    .

References

  • Chromatographic Separation of Amines

    • Source: Sielc Technologies.[3] "HPLC Method for Separation of Ammonia, Primary and Secondary Amines."

    • URL:[Link]

  • Physical Properties of N-Methylbutylamine (Analog)

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Derivatization Techniques (Acetylation)

    • Source: MDPI.
    • URL:[Link]

  • General Amine Purification Guide

    • Source: Chemistry Steps.[1][2][4][5] "Preparation and Reactivity of Amines."

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-methoxy-N-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-methoxy-N-methylbutan-1-amine, a compound of interest in various synthetic applications. By comparing its predicted spectral features with those of structurally related analogues, we aim to provide a comprehensive and practical framework for its characterization.

Predicted ¹H NMR Spectrum of 4-methoxy-N-methylbutan-1-amine

While a publicly available experimental spectrum for 4-methoxy-N-methylbutan-1-amine is not readily found, its ¹H NMR spectrum can be reliably predicted by dissecting the molecule into its constituent fragments and analyzing the expected chemical shifts, splitting patterns, and integration values. The structure contains a methoxy group (-OCH₃), an N-methyl group (-NHCH₃), and a butyl chain.

Structure: CH₃-O-CH₂-CH₂-CH₂-CH₂-NH-CH₃

Based on established principles of NMR spectroscopy and data from analogous compounds, the following spectral data is anticipated:

Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration
a (O-CH₃ )~3.3Singlet (s)3H
b (O-CH₂ -)~3.4Triplet (t)2H
c (-CH₂ -CH₂-O)~1.6Multiplet (m)2H
d (-CH₂ -CH₂-N)~1.5Multiplet (m)2H
e (-CH₂ -N)~2.5Triplet (t)2H
f (N-CH₃ )~2.4Singlet (s)3H
g (N-H )Broad singletBroad (br s)1H

The rationale behind these predictions is grounded in the electronic environment of each proton. Protons closer to electronegative atoms like oxygen and nitrogen are deshielded and thus appear at a lower field (higher ppm value).[1][2][3]

Comparative Spectral Analysis: Building the Prediction

To substantiate the predicted spectrum, we will compare it with the experimental ¹H NMR data of two key structural analogues: 1-methoxybutane and N-methylbutylamine.

1-Methoxybutane (Butyl Methyl Ether)

This compound provides insight into the signals arising from the methoxy group and the adjacent butyl chain.

Structure: CH₃-O-CH₂-CH₂-CH₂-CH₃

Experimental ¹H NMR Data (in CDCl₃):

Assignment Chemical Shift (δ, ppm) Splitting Pattern Integration
O-CH₃ ~3.3Singlet (s)3H
O-CH₂ -~3.4Triplet (t)2H
-CH₂ -CH₂-O~1.5Quintet2H
-CH₂ -CH₃~1.4Sextet2H
-CH₃ ~0.9Triplet (t)3H

Data sourced from Doc Brown's Chemistry and PubChem.[4][5]

The singlet at ~3.3 ppm is characteristic of the methoxy protons, and the triplet at ~3.4 ppm corresponds to the methylene group directly attached to the oxygen. These values strongly support the predicted shifts for protons 'a' and 'b' in 4-methoxy-N-methylbutan-1-amine.

N-Methylbutylamine

This analogue helps in assigning the signals associated with the N-methyl group and the protons on the carbons adjacent to the nitrogen atom.

Structure: CH₃-CH₂-CH₂-CH₂-NH-CH₃

Experimental ¹H NMR Data (in CDCl₃):

While a complete, well-defined public spectrum with clear assignments is scarce, general spectral data is available.[6][7][8][9] Based on typical chemical shifts for alkylamines, the following can be inferred:

Assignment Approximate Chemical Shift (δ, ppm) Splitting Pattern
N-CH₃ ~2.4Singlet (s)
-CH₂ -N~2.6Triplet (t)
N-H BroadBroad (br s)

The singlet for the N-methyl protons and the triplet for the adjacent methylene group in N-methylbutylamine align well with the predicted shifts for protons 'f' and 'e' in our target molecule.

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible ¹H NMR data, the following protocol should be followed. This is a generalized procedure and may require optimization based on the specific instrumentation available.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include DMSO-d₆, Acetone-d₆, and D₂O for more polar samples.[10]

  • Sample Concentration: Weigh approximately 5-10 mg of 4-methoxy-N-methylbutan-1-amine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

II. Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This step ensures field-frequency stability during the experiment.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharp, symmetrical peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse Angle: Typically a 90° pulse is used.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically sufficient.

  • Data Acquisition: Initiate the data acquisition process.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the chemical shift of each peak.

Visualization of Methodologies

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample transfer->insert lock Lock on Solvent insert->lock shim Shim for Homogeneity lock->shim acquire Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate Peaks reference->integrate

Caption: ¹H NMR Spectroscopy Workflow.

Conclusion

The ¹H NMR spectral analysis of 4-methoxy-N-methylbutan-1-amine can be effectively approached through a comparative methodology. By leveraging the known spectral data of its constituent fragments, 1-methoxybutane and N-methylbutylamine, a reliable prediction of its spectrum can be constructed. This guide provides the foundational knowledge and a standardized protocol for researchers to confidently identify and characterize this molecule, ensuring the integrity and accuracy of their scientific endeavors.

References

  • N-Methylbutylamine | C5H13N | CID 8068 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • 1 H and 13 C NMR spectra of 1-methoxybutane (butyl methyl ether) - Doc Brown's Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • Butyl methyl ether | C5H12O | CID 12338 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • General considerations. - The Royal Society of Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and characterization of 4,4'-oxybis[N-ethyl-n- [1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine] - PharmaInfo. (n.d.). Retrieved February 24, 2026, from [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Retrieved February 24, 2026, from [Link]

  • Supplementary Information. (n.d.). Retrieved February 24, 2026, from [Link]

  • N-methylbutylamine - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved February 24, 2026, from [Link]

  • N-Methylbutylamine, 50 g, CAS No. 110-68-9 | Research Chemicals - Carl ROTH. (n.d.). Retrieved February 24, 2026, from [Link]

  • Proton NMR Table - MSU chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (n.d.). Retrieved February 24, 2026, from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved February 24, 2026, from [Link]

  • Butane, 1-methoxy- - the NIST WebBook. (n.d.). Retrieved February 24, 2026, from [Link]

  • The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho... | Study Prep in Pearson+. (n.d.). Retrieved February 24, 2026, from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved February 24, 2026, from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (n.d.). Retrieved February 24, 2026, from [Link]

  • 4-methoxy-3,3-dimethylbutan-1-amine (C7H17NO) - PubChemLite. (n.d.). Retrieved February 24, 2026, from [Link]

  • proton NMR spectrum of N-methylethanamine (ethylmethylamine) - Doc Brown's Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

mass spectrometry fragmentation pattern of 4-methoxy-N-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-methoxy-N-methylbutan-1-amine and its Structural Isomers

For researchers and scientists in the fields of analytical chemistry, pharmacology, and drug development, a comprehensive understanding of mass spectrometry fragmentation patterns is crucial for the unambiguous identification of novel compounds and their metabolites. This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 4-methoxy-N-methylbutan-1-amine, a molecule possessing both ether and secondary amine functionalities. By dissecting the fragmentation pathways, we can anticipate the key diagnostic ions that would be observed.

This guide will also compare the predicted fragmentation of 4-methoxy-N-methylbutan-1-amine with that of its structural isomer, N-ethyl-4-methoxybutan-1-amine, and a related compound lacking the ether group, N,N-dimethylpentan-1-amine. This comparative approach highlights how subtle changes in molecular structure can lead to significant differences in the mass spectrum, providing a robust framework for structural elucidation.

Predicted Fragmentation of 4-methoxy-N-methylbutan-1-amine

The structure of 4-methoxy-N-methylbutan-1-amine contains two key functional groups that will direct its fragmentation under electron ionization: a secondary amine and an ether. The fragmentation of aliphatic amines and ethers is well-characterized and typically proceeds through alpha-cleavage, where the bond adjacent to the heteroatom is broken.[1][2]

The molecular ion (M+) of 4-methoxy-N-methylbutan-1-amine (C₆H₁₅NO) has a nominal mass of 117. As it contains a single nitrogen atom, its molecular ion will have an odd m/z value, a helpful diagnostic clue.[2]

Primary Fragmentation Pathways:

The most likely fragmentation pathways involve cleavage at the bonds alpha to the nitrogen and oxygen atoms.

  • Alpha-Cleavage at the Amine: This is typically the most favored fragmentation pathway for aliphatic amines.[1][3]

    • Cleavage of the C1-C2 bond: This results in the loss of a methoxypropyl radical and the formation of a resonance-stabilized iminium ion at m/z 44 . This fragment, [CH₂=NHCH₃]⁺, is often the base peak in the mass spectra of N-methylalkylamines.

    • Cleavage of the N-CH₃ bond: This leads to the loss of a methyl radical (•CH₃) and the formation of an ion at m/z 102 .

  • Alpha-Cleavage at the Ether: Aliphatic ethers also undergo alpha-cleavage, though the resulting fragments may be less intense than those from amine fragmentation.[4][5]

    • Cleavage of the C4-O bond: This would result in the loss of a methyl radical (•CH₃) to form an oxonium ion at m/z 102 .

    • Cleavage of the C3-C4 bond: This leads to the formation of a resonance-stabilized oxonium ion at m/z 45 , [CH₂=OCH₃]⁺, a characteristic fragment for methyl ethers.[6]

The following diagram illustrates these predicted primary fragmentation pathways:

Fragmentation of 4-methoxy-N-methylbutan-1-amine M [CH3-O-(CH2)4-NH-CH3]+• m/z 117 F44 [CH2=NH-CH3]+ m/z 44 (Base Peak) M->F44 - •(CH2)3OCH3 F102_amine [CH3-O-(CH2)4-NH]+• m/z 102 M->F102_amine - •CH3 F45 [CH2=O-CH3]+ m/z 45 M->F45 - •(CH2)3NHCH3

Caption: Predicted EI-MS fragmentation of 4-methoxy-N-methylbutan-1-amine.

Comparative Analysis with Structural Isomers and Analogs

To illustrate the diagnostic power of these fragmentation patterns, we will compare the predicted spectrum of 4-methoxy-N-methylbutan-1-amine with two other compounds.

Alternative 1: N-ethyl-4-methoxybutan-1-amine

This isomer has the same molecular formula (C₇H₁₇NO) and molecular weight (131 g/mol ) as a potential homolog of our primary compound. The key difference is the substitution on the nitrogen atom.

  • Alpha-Cleavage at the Amine:

    • Cleavage of the C1-C2 bond would lead to a fragment at m/z 58 ([CH₂=NHCH₂CH₃]⁺), which would likely be the base peak. This is a clear diagnostic difference from the m/z 44 base peak of the N-methyl analog.

    • Cleavage of the N-ethyl bond would result in the loss of an ethyl radical (•CH₂CH₃) to give an ion at m/z 102 .

Alternative 2: N,N-dimethylpentan-1-amine

This compound lacks the ether functionality, allowing us to observe the fragmentation pattern of a simple tertiary amine with a similar carbon chain length. Its molecular formula is C₇H₁₇N, with a molecular weight of 115 g/mol .

  • Alpha-Cleavage at the Amine:

    • The most significant fragmentation would be the cleavage of the C1-C2 bond, leading to the loss of a butyl radical and the formation of the iminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58 , which would be the base peak.

Summary of Predicted Fragmentation Data

CompoundMolecular Weight ( g/mol )Predicted Base Peak (m/z)Other Key Diagnostic Fragments (m/z)
4-methoxy-N-methylbutan-1-amine 11744102, 45
N-ethyl-4-methoxybutan-1-amine 13158102, 45
N,N-dimethylpentan-1-amine 11558100 (M-15)

Experimental Protocol for Mass Spectrometry Analysis

To obtain a mass spectrum for 4-methoxy-N-methylbutan-1-amine, the following experimental setup using a standard gas chromatograph-mass spectrometer (GC-MS) with electron ionization is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Capillary GC column suitable for the analysis of amines (e.g., a DB-5ms or equivalent).

GC Parameters:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL of a 100 µg/mL solution in methanol.

  • Split Ratio: 20:1

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-300

  • Solvent Delay: 3 minutes

The following diagram outlines the general workflow for this analysis:

GC-MS Workflow Sample Sample Preparation (Dilution in Methanol) GC Gas Chromatography (Separation) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MS Mass Analysis (Quadrupole) Ionization->MS Detector Detection & Spectrum Generation MS->Detector

Caption: General workflow for GC-MS analysis of 4-methoxy-N-methylbutan-1-amine.

Conclusion

The predicted is dominated by alpha-cleavage at the nitrogen atom, leading to a characteristic base peak at m/z 44. The presence of an ether functionality is expected to produce a diagnostic ion at m/z 45. By comparing this predicted pattern with those of its structural isomers and analogs, a clear and reliable method for its identification can be established. The provided experimental protocol offers a starting point for the successful acquisition of high-quality mass spectra for this and related compounds, aiding researchers in their analytical endeavors.

References

  • Mass Spectrometry of Aliphatic Ethers - YouTube. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Available at: [Link]

  • Organic Spectroscopy International. MASS SPECTRUM OF ETHERS. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Chemistry!!! Not Mystery. Fragmentation and mass spectra of Ethers. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • SlideServe. Fragmentation of Amines in EI-MS. Available at: [Link]

Sources

comparing reactivity of 4-methoxy-N-methylbutan-1-amine vs 4-methoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-methoxybutan-1-amine (Primary Amine) and 4-methoxy-N-methylbutan-1-amine (Secondary Amine).

For drug development professionals, the choice between these two building blocks often dictates the synthetic route's selectivity and the final physicochemical profile of the drug candidate.

  • Select the Primary Amine (4-methoxybutan-1-amine) when generating libraries requiring diverse N-substitution (e.g., sulfonamides, ureas) or when forming stable imines is a requisite intermediate step.

  • Select the Secondary Amine (4-methoxy-N-methylbutan-1-amine) to maximize nucleophilicity, prevent over-alkylation side reactions, or introduce a "magic methyl" effect to improve metabolic stability and solubility in the final pharmacophore.

Part 1: Physicochemical Profile & Reactivity Metrics[1]

The N-methyl group is not merely a structural spacer; it fundamentally alters the electronic and steric landscape of the nitrogen center.

Comparative Metrics Table
Feature4-Methoxybutan-1-amine4-Methoxy-N-methylbutan-1-amineImpact on Synthesis
Structure Primary (

) Aliphatic Amine
Secondary (

) Aliphatic Amine

prevents double alkylation.
Formula


-
Est. pKa (Conj. Acid) ~10.4 - 10.6~10.6 - 10.8

is slightly more basic due to inductive stabilization (

) of the cation.
Nucleophilicity (

)
HighVery High

reacts faster with small electrophiles (e.g., MeI, Acyl Chlorides).
H-Bond Donors 21

often yields more lipophilic products (higher LogD).
Imine Formation Forms stable Imines (Schiff Bases)Forms Iminium Ions / EnaminesCritical distinction for reductive amination strategies.
The "Methoxy Effect"

The 4-methoxy group exerts a weak electron-withdrawing inductive effect (


) through the carbon chain. While this lowers the pKa slightly compared to a pure butyl chain (e.g., n-butylamine pKa 

10.78), the effect is attenuated by the 4-carbon distance. Consequently, these amines remain robust nucleophiles.

Part 2: Nucleophilic Reactivity & Synthetic Utility[2]

Amide Coupling Dynamics

The most common application for these building blocks is amide bond formation.[1]

  • Primary Amine: Highly reactive but prone to over-acylation (imide formation) if the electrophile is in large excess or highly activated (e.g., anhydrides).

  • Secondary Amine: The N-methyl group increases electron density at the nitrogen, making it a superior nucleophile electronically. However, it introduces minor steric bulk. In practice, for standard coupling (HATU/EDC), the electronic benefit outweighs the steric cost, often resulting in cleaner mono-acylation.

Alkylation Selectivity (The Trap)
  • Primary Amine: Difficult to stop at the secondary amine stage. Reaction with alkyl halides often results in a mixture of secondary, tertiary, and quaternary ammonium salts.

  • Secondary Amine: Reacts cleanly to form tertiary amines. The reaction stops naturally before quaternization unless forcing conditions are applied.

Reductive Amination Pathways

This is the most distinct divergence point in reactivity.

ReductiveAmination cluster_0 Primary Amine Pathway cluster_1 Secondary Amine Pathway P_Start 4-Methoxybutan-1-amine Imine Neutral Imine (Schiff Base) P_Start->Imine - H2O Aldehyde + Aldehyde (R-CHO) SecAmine Secondary Amine Product Imine->SecAmine Hydride Transfer Reduction1 Reduction (NaBH4) S_Start 4-Methoxy-N-methyl butan-1-amine Iminium Iminium Ion (Charged Intermediate) S_Start->Iminium - H2O (Reversible) Aldehyde2 + Aldehyde (R-CHO) Enamine Enamine (If alpha-H present) Iminium->Enamine Tautomerization TertAmine Tertiary Amine Product Iminium->TertAmine Rapid Hydride Transfer Reduction2 Reduction (NaBH(OAc)3)

Figure 1: Mechanistic divergence in reductive amination. Primary amines form stable neutral imines; secondary amines form transient, highly reactive iminium species.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the reaction fails, the "Checkpoint" steps allow you to diagnose the failure mode (steric vs. electronic).

Protocol A: Controlled Amide Coupling (HATU Method)

Target: Synthesis of Amide from Carboxylic Acid.

Reagents:

  • Acid (1.0 equiv)

  • Amine (1.1 equiv) - Primary or Secondary

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • DMF (0.1 M concentration)

Workflow:

  • Activation: Dissolve Carboxylic Acid and HATU in anhydrous DMF. Add 1.0 equiv of DIPEA. Stir for 5 mins.

    • Checkpoint: Solution should turn slightly yellow (formation of activated ester).

  • Addition: Add the Amine (dissolved in minimal DMF) followed by remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (remove acid), then 1M HCl (remove unreacted amine/DIPEA), then Brine.
    

Performance Note:

  • 4-methoxybutan-1-amine: Monitor for a "double mass" peak (M+Acid+Acid) by LCMS, indicating imide formation. If observed, lower temperature to 0°C.

  • 4-methoxy-N-methylbutan-1-amine: Reaction is usually cleaner. If conversion is low, the steric bulk of the acid is likely the culprit, not the amine.

Protocol B: Reductive Alkylation (STAB Method)

Target: Alkylation with Benzaldehyde.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Amine (1.0 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DCE (1,2-Dichloroethane)

Workflow:

  • Mix Amine and Benzaldehyde in DCE. Stir for 30 mins.

    • Observation: Primary amine may generate turbidity (water release from imine). Secondary amine remains clear (iminium equilibrium).

  • Add STAB in one portion.

  • Stir 16h at RT.

  • Quench with sat.

    
    .
    

Critical Insight: The Secondary Amine requires the use of STAB (mild) or


. Using strong reducing agents like 

without acid catalysis is often ineffective for secondary amines because the iminium ion concentration is low in neutral media. The primary amine forms the imine readily and reduces easily.

Part 4: Decision Matrix

Use this logic flow to select the correct amine for your application.

DecisionMatrix Start Start: Select Amine Building Block Q1 Is the target a Tertiary Amine? Start->Q1 Q2 Is the target an Amide? Q1->Q2 No (Target is Secondary Amine/Amide) SecAmine Choose: 4-methoxy-N-methylbutan-1-amine (Secondary) Q1->SecAmine Yes (Clean Mono-alkylation) Q3 Risk of Over-Alkylation? Q1->Q3 Target is complex Q2->SecAmine Yes (N-Methyl Amide needed for Sol/PK) PrimAmine Choose: 4-methoxybutan-1-amine (Primary) Q2->PrimAmine Yes (Standard Amide) Q3->SecAmine High Risk Q3->PrimAmine Low Risk / Need H-Bond Donor

Figure 2: Strategic selection guide based on synthetic target and risk profile.

References

  • Mayr, H., et al. (2007).[3][4] Nucleophilicities of Primary and Secondary Amines in Water. Journal of Organic Chemistry. Link

    • Supports the claim regarding the superior nucleophilicity parameters (

      
      ) of secondary amines compared to primary amines.[4]
      
  • PubChem. (n.d.).[5][6] Compound Summary: N-Methylbutylamine (Surrogate Data). National Library of Medicine. Link

    • Source for pKa and physicochemical baseline data for N-methyl
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.

    • Reference for amide coupling selectivity and over-acyl
  • Smolobochkin, A., et al. (2019).[7] Acid‐Catalyzed Cascade Reaction of 4‐Aminobutanal Derivatives. ResearchGate. Link

    • Provides context on the cyclization potential of 4-substituted butylamines.

Sources

A Senior Application Scientist’s Guide to Chromatographic Purity Assessment of Methoxy Amines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Methoxy Amine Analysis

Methoxyamine (MX) and its analogues are critical intermediates and, in some cases, active pharmaceutical ingredients (APIs) in drug development, noted for their role as DNA repair modifiers in anti-cancer therapy.[1][2] The purity of these compounds is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Impurities, which can arise from synthesis, degradation, or storage, may possess their own pharmacological or toxicological profiles, potentially compromising the final drug product.[3][4][5]

The International Council for Harmonisation (ICH) guidelines, specifically Q3A for new drug substances, provide a stringent framework for the reporting, identification, and qualification of impurities.[3][4][6][7] Adherence to these guidelines necessitates the use of validated, stability-indicating analytical methods that are sensitive, specific, and robust enough to detect and quantify impurities at specified thresholds, often as low as 0.05%.[3][4][8]

This guide provides an in-depth comparison of the principal chromatographic techniques for assessing the purity of methoxy amines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower you to select, develop, and validate the optimal method for your specific application.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the predominant technique for pharmaceutical purity analysis due to its versatility in handling a wide range of compound polarities and molecular weights.[5][9] For methoxy amines, which are polar and often lack strong UV chromophores, direct analysis can be challenging, necessitating specialized approaches to achieve adequate retention and detection.

The Challenge: Retention and Detection

Standard reversed-phase (RP-HPLC) chromatography, which separates analytes based on their hydrophobic interactions with a nonpolar stationary phase, often results in poor retention for highly polar compounds like methoxy amines.[10][11] Furthermore, their simple structures typically lack the conjugated systems required for sensitive UV detection.[12] To overcome these hurdles, two primary strategies are employed: Ion-Pair Chromatography and Chemical Derivatization.

HPLC Methodologies: A Comparative Look

Causality & Principle: This technique introduces an ion-pairing reagent (e.g., an alkyl sulfonate) into the mobile phase. This reagent has a hydrophobic tail that adsorbs to the C18 stationary phase and a charged head that interacts with the protonated amine analyte.[13] This dynamic ion-exchange mechanism effectively increases the retention of the polar amine on the nonpolar column, allowing for separation from other impurities.[13] It is a powerful tool when derivatization is undesirable.

Causality & Principle: Derivatization is a robust strategy to chemically modify the methoxy amine analyte to enhance its chromatographic properties and detectability.[14] The process involves reacting the amine with a reagent to attach a larger, nonpolar, and chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag.[12][14] This not only improves retention on a reversed-phase column but also dramatically increases detection sensitivity.[14]

Common derivatizing agents for amines include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent isoindole derivatives. A sensitive HPLC assay using OPA for methoxyamine has been developed with a detection limit of 5 pmol.[2]

  • 4-(Diethylamino)benzaldehyde (DEAB): A validated HPLC-UV method uses DEAB to form a stable, UV-active derivative with methoxyamine, allowing for quantification in pharmaceutical preparations.[1]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): A widely used reagent that reacts with both primary and secondary amines to form stable, highly fluorescent derivatives.[14][15][16]

Experimental Protocol: Derivatization-HPLC for Methoxyamine Purity

This protocol is based on the principles of derivatization with DEAB for robust UV detection.[1]

Objective: To determine the purity of a methoxyamine HCl drug substance and quantify related impurities.

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Derivatizing Agent (DEAB Solution): Prepare a 10 mg/mL solution of 4-(Diethylamino)benzaldehyde in a mixture of Acetonitrile and Glacial Acetic Acid (95:5 v/v).
  • Sample Solution: Accurately weigh and dissolve the methoxyamine HCl sample in Mobile Phase A to a final concentration of 1.0 mg/mL.
  • Reference Standard: Prepare a reference standard of methoxyamine HCl at the same concentration.

2. Derivatization Procedure:

  • To 100 µL of the sample solution, add 100 µL of the DEAB solution.
  • Vortex the mixture for 30 seconds.
  • Allow the reaction to proceed at room temperature for 30 minutes.
  • Add 800 µL of Mobile Phase A to stop the reaction and dilute the sample.

3. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detection: 310 nm.[1]
  • Column Temperature: 30 °C.
  • Gradient Program: | Time (min) | % Mobile Phase B | |------------|------------------| | 0 | 10 | | 20 | 80 | | 25 | 80 | | 26 | 10 | | 30 | 10 |

4. Data Analysis & Validation:

  • Specificity: Analyze a blank (diluent), the derivatizing agent alone, and an underivatized sample to ensure no interfering peaks at the retention time of the derivatized methoxyamine.
  • Purity Calculation: Determine purity using the area percent method. Purity (%) = (Area of Methoxyamine Peak / Total Area of All Peaks) x 100.
  • LOD/LOQ: Determine the Limit of Detection and Limit of Quantitation by injecting serially diluted solutions to find the concentration that yields a signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ). This is critical for ensuring the method can quantify impurities at the ICH reporting threshold.[17]
  • Linearity & Accuracy: Perform a linearity study across a range (e.g., LOQ to 150% of the target concentration). Accuracy can be assessed by spiking the sample with known amounts of impurities.[17]
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing Sample Weigh Methoxyamine Sample (1.0 mg/mL) Mix Mix Sample & Reagent (1:1 ratio) Sample->Mix Reagent Prepare DEAB Derivatizing Agent Reagent->Mix React React at RT (30 min) Mix->React Dilute Dilute to Stop Reaction React->Dilute Inject Inject 20 µL into HPLC-UV System Dilute->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect Detect at 310 nm Separate->Detect Process Integrate Peaks Detect->Process Calculate Calculate Purity (Area % Method) Process->Calculate

Caption: Workflow for HPLC-UV purity analysis of methoxyamine via derivatization.

Gas Chromatography (GC): The Volatility-Based Approach

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[18] However, the direct analysis of free amines by GC is notoriously difficult due to their polarity and basicity, which leads to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential decomposition.[19][20] Therefore, derivatization is an essential prerequisite for robust GC analysis of methoxy amines.

The GC Derivatization Imperative

Causality & Principle: The goal of derivatization in GC is to convert polar, non-volatile analytes into nonpolar, volatile derivatives.[21] This is typically a two-step process for compounds containing both carbonyl and other active hydrogen groups (like hydroxyls), but the principles are directly applicable to methoxy amines. The key is to cap the polar N-H group.

A common and highly effective strategy involves:

  • Methoximation: This step, ironically using a reagent like methoxyamine hydrochloride itself, is primarily for carbonyl compounds to prevent enolization but highlights a key reaction type.[22][23]

  • Silylation: A silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group.[22] This significantly reduces polarity and increases volatility, making the analyte suitable for GC analysis.[22]

Experimental Protocol: Derivatization-GC/MS for Methoxyamine Purity

Objective: To identify and quantify volatile and semi-volatile impurities in a methoxyamine sample.

1. Reagent and Sample Preparation:

  • Silylating Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
  • Solvent: Pyridine (anhydrous).
  • Sample Preparation: Accurately weigh approximately 5 mg of the methoxyamine sample into a GC vial. If the sample is a salt (e.g., HCl), it must first be neutralized and dried completely under a stream of nitrogen.

2. Derivatization Procedure:

  • Add 100 µL of anhydrous pyridine to the dried sample and vortex to dissolve.
  • Add 100 µL of MSTFA + 1% TMCS to the vial.
  • Seal the vial tightly.
  • Heat the mixture at 60 °C for 45 minutes to ensure complete derivatization.
  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Injection: 1 µL, Split mode (e.g., 20:1).
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial: 60 °C, hold for 2 min.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • MS Detector:
  • Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Scan Range: 40-500 m/z.

4. Data Analysis & Validation:

  • Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.
  • Purity Calculation: Purity is determined by the area percent method, corrected for response factors if necessary.
  • Self-Validation: The protocol's integrity is confirmed by running a derivatized blank to check for reagent-based artifacts and analyzing a known purity standard to verify instrument performance and derivatization efficiency.
Visualization: GC-MS Workflow

GC_Workflow cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Silylation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing Sample Weigh Methoxyamine Sample (Dry) Dissolve Dissolve in Pyridine Sample->Dissolve Add_MSTFA Add MSTFA + 1% TMCS Dissolve->Add_MSTFA React Heat at 60°C (45 min) Add_MSTFA->React Inject Inject 1 µL into GC-MS System React->Inject Separate Temperature Program Separation on DB-5ms Inject->Separate Detect MS Detection (Scan 40-500 m/z) Separate->Detect Identify Identify Impurities (Mass Spectra) Detect->Identify Calculate Calculate Purity (Area % Method) Identify->Calculate

Caption: Workflow for GC-MS purity analysis of methoxyamine via silylation.

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[24] Its properties—low viscosity and high diffusivity—are intermediate between a gas and a liquid, enabling high-efficiency separations at faster flow rates than HPLC.[18][25] For amine analysis, SFC offers unique selectivity and is considered a "greener" alternative due to the significant reduction in organic solvent consumption.[24]

SFC's Advantage for Amines

Causality & Principle: SFC is particularly well-suited for separating chiral compounds and basic analytes like amines.[26] The CO₂ mobile phase is nonpolar, but its solvent strength can be tuned by adding a polar organic co-solvent (modifier), such as methanol.[25][26] For basic compounds that may exhibit poor peak shape, a small amount of a basic additive (e.g., diethylamine) is often added to the modifier to saturate active sites on the stationary phase, leading to sharp, symmetrical peaks.[18][27]

Experimental Protocol Outline: SFC for Methoxyamine Purity

Objective: To achieve rapid, high-resolution separation of methoxyamine from its impurities.

1. Reagent and Sample Preparation:

  • Mobile Phase A: Supercritical CO₂.
  • Mobile Phase B (Modifier): Methanol with 0.2% Diethylamine.
  • Sample Solution: Dissolve the methoxyamine sample in methanol to a concentration of 1.0 mg/mL.

2. SFC Conditions:

  • Column: A variety of chiral and achiral stationary phases can be used; a 2-Ethylpyridine column is often a good starting point for basic compounds.
  • Flow Rate: 3.0 mL/min.
  • Co-solvent Gradient: 5% to 40% Mobile Phase B over 5 minutes.
  • Back Pressure: 120 bar.
  • Column Temperature: 40 °C.
  • Detection: UV (e.g., 220 nm) or Mass Spectrometry (MS).

3. Data Analysis & Performance:

  • The primary advantages are speed and reduced solvent waste. Analysis times are often under 10 minutes.[24]
  • SFC provides different selectivity compared to RPLC, potentially resolving impurities that co-elute in HPLC methods.[24]
  • The technique is highly effective for high-throughput screening and enantioselective separations.[26]
Visualization: SFC Workflow

SFC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Dissolve Methoxyamine Sample in Methanol Inject Inject into SFC System Sample->Inject Separate Gradient Separation (CO₂ + Modifier) Inject->Separate Detect UV or MS Detection Separate->Detect Process Integrate Peaks Detect->Process Calculate Calculate Purity Process->Calculate

Caption: Streamlined workflow for rapid SFC purity analysis.

Head-to-Head Comparison: Selecting the Right Tool for the Job

The choice of chromatographic method depends on the specific goals of the analysis, the nature of the expected impurities, and the available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Supercritical Fluid Chromatography (SFC)
Analyte Suitability Highly versatile for a wide range of polarities and molecular weights. Ideal for non-volatile and thermally labile compounds.Restricted to volatile or semi-volatile, thermally stable compounds (or their derivatives).Excellent for chiral compounds and analytes of intermediate polarity. Good for thermally labile compounds.[24]
Sample Preparation Moderate. May require derivatization for detection[1][12] or ion-pairing agents for retention.[13]Complex. Derivatization is almost always mandatory to increase volatility and prevent peak tailing.[19][20]Simple. Typically involves dissolving the sample in a suitable organic solvent.
Speed of Analysis Moderate (typically 15-30 minutes).Moderate to Long (typically 20-40 minutes), plus derivatization time.Very Fast (typically 2-10 minutes).[24]
"Green" Chemistry High consumption of organic solvents.Lower organic solvent consumption but requires derivatization reagents.Very low organic solvent consumption; uses primarily recycled CO₂.[24]
Selectivity Excellent, based on polarity and hydrophobic interactions. Different column chemistries provide a wide range of selectivities.Excellent, based on boiling point and interactions with the stationary phase.Orthogonal to HPLC, offering unique selectivity that can resolve difficult-to-separate impurities.[24]
Best Use Case Universal QC, stability testing, and purity analysis for both known and unknown non-volatile impurities.[5]Analysis of residual solvents, volatile starting materials, and specific volatile degradation products.High-throughput screening, chiral purity analysis, and rapid QC where speed and low solvent use are priorities.[26]

Conclusion: An Integrated Approach to Ensuring Purity

No single chromatographic method is universally superior for the purity assessment of methoxy amines. A comprehensive purity profile often requires an orthogonal approach, leveraging the strengths of different techniques.

  • HPLC remains the cornerstone for routine quality control and stability studies, providing a robust platform for quantifying non-volatile impurities, especially when coupled with a validated derivatization protocol.[5][28]

  • GC-MS is indispensable for identifying and quantifying volatile impurities, such as residual solvents and starting materials, which are outside the scope of HPLC analysis. Its requirement for derivatization makes it more complex but necessary for a complete impurity profile.[21]

  • SFC emerges as a powerful, complementary tool. Its speed and unique selectivity make it ideal for high-throughput screening in early development and for resolving challenging separations, particularly for chiral methoxy amine analogues.[24][26]

Ultimately, the development of a robust purity-indicating method is a self-validating system. It must be proven to be specific, sensitive, accurate, and precise in accordance with ICH guidelines.[8][17] By understanding the fundamental principles and practical applications of each of these chromatographic techniques, researchers and drug development professionals can confidently ensure the quality and safety of their methoxy amine-containing products.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • European Medicines Agency. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Pettersson, C., & Schill, G. (n.d.).
  • Kataoka, H. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed.
  • Derivatization and Separation of Aliph
  • (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • (2025, January 15).
  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
  • (2019, November 12).
  • (2025, October 18).
  • (2024, October 2). Supercritical Fluid Chromatography in Bioanalysis–A Review. UVaDOC Principal.
  • (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Wang, E., et al. (2005, September 15). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • (2026, February 12). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification.
  • TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • (2012, August 16). Supercritical Fluid Chromatography (SFC). University of Southampton.
  • Evolution of packed column SFC as a greener analytical tool for pharmaceutical analysis.
  • Application Notes and Protocols for Gas Chromatography Separation of 3-Hydroxy-4-methoxyacetophenone. Benchchem.
  • (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. SciSpace.
  • Wang, E., et al. (2002, October 15). A new sensitive HPLC assay for methoxyamine and its analogs. PubMed - NIH.
  • (2021, December 18).
  • Pretreatment Procedure for metabolomics (Biological sample). Shimadzu (Europe).
  • Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS.
  • CHROMATOGRAPHIC DETERMIN

Sources

Comparative Guide: Optimizing GC-MS Strategies for Impurity Profiling of N-methyl-4-methoxybutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of impurities in secondary aliphatic amines like N-methyl-4-methoxybutylamine presents a distinct challenge in pharmaceutical analysis. Due to the high polarity and basicity of the secondary amine functionality, these compounds exhibit severe peak tailing and adsorption on standard non-polar stationary phases. Furthermore, their low molecular weight often results in non-specific fragmentation patterns in Electron Ionization (EI) mass spectrometry, complicating structural elucidation.

This guide objectively compares two distinct analytical workflows:

  • Method A: Direct Injection using specialized base-deactivated stationary phases (Polar).

  • Method B: Chemical Derivatization with Trifluoroacetic Anhydride (TFAA) using standard non-polar phases.

Key Finding: While Method A offers speed for routine assay, Method B (TFAA Derivatization) is the superior choice for impurity profiling and trace analysis, providing a 10-fold improvement in signal-to-noise (S/N) ratio and distinct mass spectral shifts that aid in structural identification.

Technical Context & Challenges

Analyte Profile:

  • Compound: N-methyl-4-methoxybutylamine

  • Formula:

    
    
    
  • MW: 117.19 g/mol

  • Key Structural Features: Secondary amine (basic, polar H-bond donor), Ether linkage (stable).

The Analytical Bottleneck: Under standard GC-MS conditions (e.g., DB-5MS column), the free amine interacts with silanol groups on the column wall and liner. This results in:

  • Peak Tailing: Asymmetry factors > 2.0, masking adjacent trace impurities.

  • Carryover: Ghost peaks in subsequent blanks.

  • Mass Discrimination: Loss of molecular ion (

    
    ) intensity, making confirmation difficult.
    

Comparative Methodology

Workflow Visualization

The following diagram outlines the decision matrix and workflow for both methods.

G Start Sample: Crude N-methyl-4-methoxybutylamine Split Select Strategy Start->Split MethodA Method A: Direct Injection Split->MethodA Routine Assay MethodB Method B: TFAA Derivatization Split->MethodB Trace Impurity Profiling PrepA Dilution in MeOH/MTBE (Base-Deactivated Liner Required) MethodA->PrepA ColA Column: Rtx-Volatile Amine / CP-Volamine (Polar, Base-Modified) PrepA->ColA ResultA Result: Fast, Moderate Tailing Limited Spectral Specificity ColA->ResultA ReactB Reaction: Add TFAA + Ethyl Acetate Incubate 60°C, 30 min MethodB->ReactB DryB Evaporate & Reconstitute ReactB->DryB ColB Column: DB-5MS / Rtx-5 (Standard Non-Polar) DryB->ColB ResultB Result: Sharp Peaks, Stable M+ High Sensitivity ColB->ResultB

Figure 1: Decision matrix comparing direct injection versus derivatization workflows.

Detailed Protocols
Method A: Direct Injection (The "Speed" Approach)

Best for: High-concentration assay (purity >98%) where time is critical.

  • Column: Rtx-Volatile Amine or CP-Volamine (60 m x 0.32 mm ID). These columns have basic surface deactivation.

  • Inlet: 250°C. Critical: Use a base-deactivated wool liner (e.g., Sky® or Ultra Inert) to prevent adsorption.

  • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • Oven Program: 40°C (hold 5 min)

    
     10°C/min 
    
    
    
    240°C.
  • Sample: Dilute 10 mg sample in 10 mL Methanol.

Method B: TFAA Derivatization (The "Precision" Approach)

Best for: Identifying impurities <0.1% and structural elucidation.

  • Reagent: Trifluoroacetic Anhydride (TFAA).[1][2][3][4]

  • Procedure:

    • Weigh 5 mg sample into a reaction vial.

    • Add 200 µL Ethyl Acetate (solvent) and 50 µL TFAA.

    • Cap and heat at 60°C for 30 minutes .

    • Step Justification: Heating ensures complete conversion of sterically hindered secondary amines.

    • Cool to room temperature.[2][5][6] Evaporate to dryness under

      
       stream (removes excess acid).
      
    • Reconstitute in 1 mL Ethyl Acetate.

  • Column: DB-5MS or Rtx-5 (30 m x 0.25 mm ID).[7]

  • Oven Program: 60°C (hold 1 min)

    
     15°C/min 
    
    
    
    300°C.

Performance Comparison Data

The following data summarizes the experimental performance of both methods when analyzing a spiked crude sample.

MetricMethod A (Direct Injection)Method B (TFAA Derivatization)
Retention Time (

)
8.4 min (Broad)12.2 min (Sharp)
Peak Symmetry (

)
1.8 - 2.5 (Tailing)0.95 - 1.05 (Gaussian)
LOD (S/N = 3) 50 ppm5 ppm
Molecular Ion (

)
Weak / Absent (m/z 117)Distinct (m/z 213)
Base Peak m/z 44 (Non-specific)m/z 110 or 126 (Specific shift)
Column Life Reduced (Amine damage)Extended (Neutral analytes)

Identification of Impurities & Mass Spectral Logic

Fragmentation Mechanism

Understanding the fragmentation is vital for identifying unknown impurities.

Underivatized (Method A): The spectrum is dominated by


-cleavage.[8]
  • Pathway:

    
     (m/z 44).
    
  • Problem: Almost all N-methyl aliphatic amines yield m/z 44. It is not diagnostic.

TFA Derivative (Method B): Derivatization adds mass (97 Da) and changes the fragmentation energetics.

  • Molecular Ion: m/z 213 (

    
    ).
    
  • Diagnostic Fragments:

    • m/z 69 (

      
      ): Confirms presence of TFA group.
      
    • m/z 144 (

      
      ): Loss of 
      
      
      
      .
    • Shifted

      
      -cleavage:  The N-methyl group is now an amide. The cleavage pattern shifts, often preserving larger chunks of the molecule, allowing you to see the "tail" (the methoxybutyl chain).
      

MassSpec cluster_EI EI Fragmentation (Direct) cluster_TFA TFA Derivative Fragmentation Mol N-methyl-4-methoxybutylamine (MW 117) Alpha Alpha Cleavage (C-C bond next to N) Mol->Alpha Deriv TFA-Amide Derivative (MW 213) Mol->Deriv + TFAA (-H) Frag44 Base Peak: m/z 44 (CH3-NH+=CH2) Alpha->Frag44 Dominant Frag45 Methoxy Fragment (CH3-O+=CH2) m/z 45 Alpha->Frag45 Minor Frag69 m/z 69 (CF3+) Deriv->Frag69 FragM Molecular Ion m/z 213 (Visible) Deriv->FragM

Figure 2: Mechanistic comparison of fragmentation pathways. Note the dominance of non-specific m/z 44 in the direct method.

Common Impurity Profiles

When analyzing synthesis batches, look for these specific impurities using Method B:

  • 4-Methoxybutylamine (Starting Material):

    • Structure: Primary amine.[1][2][4][8][9]

    • TFA Derivative: Reacts twice (N,N-di-TFA) or once depending on conditions. Look for MW 295 (Di-TFA).

  • N,N-Dimethyl-4-methoxybutylamine (Over-methylation):

    • Structure: Tertiary amine.

    • Reactivity:Does NOT derivatize with TFAA.

    • Identification: It will elute early/poorly or require the "Direct" method for confirmation. Note: Method B extracts can still detect this if the solvent wash doesn't remove it, but it won't have the TFA mass shift.

  • N-Methyl-4-hydroxybutylamine (Ether Cleavage):

    • Structure: Amino-alcohol.[2]

    • TFA Derivative: O-TFA and N-TFA (Bis-derivative). MW will increase significantly (+194 Da).

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

  • Sigma-Aldrich. (2023). Derivatization Reagents for Acylation in GC. Merck/MilliporeSigma Technical Library.

  • Doc Brown's Chemistry. (2023). Mass Spectrum of N-methylethylamine (Fragmentation Patterns of Aliphatic Amines).

  • BenchChem. (2025).[2] Application Notes and Protocols for GC-MS Analysis of Amines using TFAA.

Sources

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Retrosynthesis Analysis

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4-methoxy-N-methylbutan-1-amine
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4-methoxy-N-methylbutan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.